Product packaging for Meleagrin(Cat. No.:CAS No. 71751-77-4)

Meleagrin

Cat. No.: B1676177
CAS No.: 71751-77-4
M. Wt: 433.5 g/mol
InChI Key: JTJJJLSLKZFEPJ-ZAYCRUKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Meleagrin is a biologically active indole alkaloid isolated predominantly from marine and endophytic fungi of the Penicillium genus, including Penicillium chrysogenum . This compound is a key subject of scientific investigation due to its promising multi-targeted bioactivities, particularly in oncology and pulmonary disease research. In cancer research, this compound demonstrates significant antitumor and anti-metastatic properties. Studies show it effectively inhibits proliferation and induces cell cycle arrest in the G2/M phase in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . Its excellent cytotoxic activity against HepG2 cells (IC50 = 1.82 µM) and its ability to suppress cell migration highlight its potential as a lead compound for novel chemotherapeutic strategies . Furthermore, this compound functions as a novel ATP-competitive c-Met inhibitor, a receptor tyrosine kinase critical in cancer cell motility, invasiveness, and tumorigenicity, making it a valuable tool for studying c-Met-dependent metastatic breast cancers . Beyond oncology, this compound exhibits potent protective effects in models of bleomycin-induced pulmonary fibrosis, an often progressive and fatal lung disease . Its multifaceted mechanism of action in this context involves a combination of antioxidant (activation of the Nrf2/HO-1 pathway), anti-inflammatory (inhibition of the TLR4/NF-κB pathway and pro-inflammatory cytokines), anti-apoptotic (modulation of Bax/Bcl-2 proteins), and antifibrotic (suppression of the TGF-β1/Smad-2 pathway) properties . Research also indicates antibacterial activity against Gram-positive bacteria, achieved through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI) . Please note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N5O4 B1676177 Meleagrin CAS No. 71751-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891812
Record name Meleagrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71751-77-4
Record name Meleagrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71751-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meleagrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meleagrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEAGRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Meleagrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meleagrin, a prenylated indole alkaloid with notable antimicrobial and anti-proliferative properties, is a secondary metabolite produced by various fungi, particularly of the Penicillium genus. Its complex triazaspirocyclic skeleton has garnered significant interest in the scientific community, prompting detailed investigations into its biosynthetic origins. This guide provides an in-depth overview of the this compound biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its synthesis in the model organism Penicillium chrysogenum. We will delve into the key intermediates, the enzymes that catalyze their transformations, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this document outlines the experimental methodologies employed to elucidate this intricate pathway and presents available quantitative data to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of co-regulated genes organized in a biosynthetic gene cluster (BGC), commonly referred to as the roquefortine/meleagrin (RGGM) cluster. In Penicillium chrysogenum, this cluster contains the genes encoding all the necessary enzymes for the conversion of the primary metabolites L-histidine and L-tryptophan into this compound.[1][2] The core genes within this cluster and their corresponding enzymes are pivotal for the stepwise construction of the this compound molecule. A homologous gene cluster, termed the oxaline (oxa) gene cluster, has also been identified in Penicillium oxalicum, which is responsible for the production of oxaline, a structurally related compound derived from this compound.[3]

The Biosynthetic Pathway: From Amino Acids to this compound

The biosynthetic pathway of this compound is a branched pathway that commences with the condensation of L-histidine and L-tryptophan and proceeds through a series of complex enzymatic modifications. The key steps are outlined below.

Formation of the Diketopiperazine Core

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), RoqA , which catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[1][2]

A Branch Point in the Pathway

Following the formation of HTD, the pathway bifurcates.[1][2]

  • Dehydrogenation: The cytochrome P450 oxidoreductase, RoqR , can dehydrogenate HTD to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).

  • Prenylation: The dimethylallyltryptophan synthetase, RoqD , can directly prenylate HTD to yield roquefortine D.

RoqD can also prenylate DHTD to produce roquefortine C. Furthermore, RoqR can convert roquefortine D to roquefortine C, creating a metabolic grid.[1][2]

Formation of Roquefortine C and Subsequent Oxidations

Roquefortine C is a key intermediate and a branch point from which the synthesis of other related alkaloids can diverge. In the this compound pathway, roquefortine C undergoes a series of oxidative transformations. Two monooxygenases, RoqM and RoqO , are responsible for the conversion of roquefortine C into glandicoline B, proceeding through the intermediate glandicoline A.[1][2]

The Final Methylation Step to this compound

The final step in the biosynthesis of this compound is the methylation of the hydroxylamine group of glandicoline B. This reaction is catalyzed by the methyltransferase RoqN , utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2][3] In P. oxalicum, the homologous enzyme OxaG performs the same function.[3]

Quantitative Data

While detailed kinetic studies for all enzymes in the this compound pathway are not extensively available in the literature, some quantitative data has been reported. The following tables summarize the available information.

Table 1: Metabolite Production in Penicillium chrysogenum

MetaboliteWild-Type StrainΔroqA MutantΔroqN Mutant
Roquefortine CPresentAbsentPresent
Glandicoline BPresentAbsentAccumulated
This compoundPresentAbsentAbsent

This table provides a semi-quantitative overview based on published findings. Precise concentrations can vary significantly with culture conditions.[1][2][4]

Table 2: Kinetic Parameters of OxaC from P. oxalicum

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compoundData not availableData not availableData not available
Glandicoline BData not availableData not availableData not available

Note: While the study on OxaC (a methyltransferase that converts this compound to oxaline) mentions the determination of steady-state kinetic constants via an HPLC-based assay, specific values for Km and kcat were not presented in a tabular format in the cited literature.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via CRISPR/Cas9 in Penicillium chrysogenum

This protocol outlines the general steps for deleting a gene within the roq cluster using CRISPR/Cas9 technology.

Materials:

  • P. chrysogenum protoplasts

  • Cas9 protein

  • in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA with homology arms flanking a selection marker

  • PEG-calcium chloride solution

  • Regeneration agar plates with selective agent

Procedure:

  • sgRNA Design and Synthesis: Design a 20-nucleotide sgRNA specific to the target gene. Synthesize the sgRNA via in vitro transcription.

  • Donor DNA Preparation: Construct a donor DNA molecule containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically ~1 kb) corresponding to the regions upstream and downstream of the target gene.

  • Protoplast Preparation: Generate protoplasts from young P. chrysogenum mycelium using a lytic enzyme mixture.

  • Transformation: a. Pre-incubate purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex. b. Mix the RNP complex and the donor DNA with the prepared protoplasts. c. Add PEG-calcium chloride solution to facilitate DNA uptake. d. Plate the transformation mixture onto regeneration agar containing the appropriate selective agent.

  • Screening and Verification: a. Isolate genomic DNA from putative transformants. b. Verify the gene deletion by PCR using primers flanking the target gene locus. c. Confirm the absence of the target gene and the integration of the selection marker by sequencing.[5][6]

Heterologous Expression of Roq Enzymes in E. coli

This protocol describes the general workflow for expressing and purifying a Roq enzyme for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • cDNA of the roq gene of interest

  • LB medium and appropriate antibiotic

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Purification buffers (lysis, wash, elution)

Procedure:

  • Cloning: Clone the cDNA of the target roq gene into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: a. Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-25°C) overnight.

  • Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column to remove non-specifically bound proteins. e. Elute the His-tagged Roq enzyme using an imidazole gradient.

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[7]

HPLC-MS/MS Analysis of this compound and Intermediates

This protocol provides a general framework for the detection and quantification of metabolites in the this compound pathway.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Extract the metabolites from fungal culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.

  • Chromatographic Separation: a. Inject the sample onto the C18 column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5-95% B over 20 minutes.

  • Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b. Use selected reaction monitoring (SRM) for targeted quantification of each metabolite, monitoring specific precursor-to-product ion transitions.

  • Quantification: Generate a calibration curve using authentic standards of the metabolites to quantify their concentrations in the samples.[8][9]

Visualizations

Biosynthetic Pathway of this compound

Meleagrin_Biosynthesis sub L-Histidine + L-Tryptophan roqa RoqA (NRPS) sub->roqa htd Histidyltryptophanyl- diketopiperazine (HTD) roqr RoqR (Oxidoreductase) htd->roqr roqd_enz RoqD (Prenyltransferase) htd->roqd_enz dhtd Dehydrohistidyltryptophanyl- diketopiperazine (DHTD) dhtd->roqd_enz roqd Roquefortine D roqd->roqr roqc Roquefortine C roqm RoqM (Monooxygenase) roqc->roqm gla Glandicoline A roqo RoqO (Monooxygenase) gla->roqo glb Glandicoline B roqn RoqN (Methyltransferase) glb->roqn mel This compound roqa->htd roqr->dhtd roqr->roqc roqd_enz->roqd roqd_enz->roqc roqm->gla roqo->glb roqn->mel

Caption: The branched biosynthetic pathway of this compound in P. chrysogenum.

Experimental Workflow for Gene Deletion

Gene_Deletion_Workflow cluster_prep Preparation cluster_trans Transformation cluster_ver Verification sgRNA sgRNA Synthesis rnp RNP Complex Formation sgRNA->rnp donor Donor DNA Construction trans Protoplast Transformation donor->trans protoplasts Protoplast Generation protoplasts->trans rnp->trans selection Selection on Resistant Media trans->selection pcr PCR Screening selection->pcr seq Sequencing pcr->seq

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.

Logical Relationship of the Roq Gene Cluster and this compound Biosynthesis

Gene_Product_Relationship gene_cluster Roquefortine/Meleagrin Gene Cluster roqA roqD roqR roqM roqO roqN enzymes Enzymes RoqA RoqD RoqR RoqM RoqO RoqN gene_cluster->enzymes Transcription & Translation pathway Biosynthetic Pathway L-His + L-Trp → ... → Glandicoline B → this compound enzymes->pathway Catalysis

Caption: Relationship between the roq gene cluster, enzymes, and the this compound pathway.

References

The Discovery and Isolation of Meleagrin from Penicillium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meleagrin, a prenylated indole alkaloid produced by various Penicillium species, has garnered significant interest in the scientific community due to its diverse biological activities, including potent antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction and purification, and methods for assessing its biological activity. Quantitative data on its cytotoxic and antimicrobial effects are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the biosynthetic and key signaling pathways associated with this compound, offering a valuable resource for researchers and professionals in natural product chemistry and drug development.

Introduction

The quest for novel therapeutic agents from natural sources has led to the exploration of a vast array of microbial metabolites. Among these, fungal secondary metabolites represent a rich and diverse chemical space with significant pharmacological potential. This compound, a mycotoxin first isolated in 1979 from Penicillium meleagrinum, is a notable example. It belongs to the roquefortine alkaloid family and is characterized by a unique dihydroindole spiroamide framework. Subsequent research has identified Penicillium chrysogenum as a significant producer of this compound.

This guide delves into the technical aspects of this compound research, from its initial discovery to the elucidation of its biological mechanisms. The content is structured to provide researchers with the necessary information to isolate, identify, and evaluate this promising natural product.

Discovery and Producing Organisms

This compound was first reported in 1979 as a new metabolite isolated from Penicillium meleagrinum. Since its initial discovery, several other Penicillium species have been identified as producers of this compound, with Penicillium chrysogenum being one of the most well-studied sources. Fungal strains capable of producing this compound have been isolated from diverse environments, including deep-sea sediments, highlighting the broad distribution of these fungi.

Experimental Protocols

Fungal Fermentation for this compound Production

Objective: To cultivate Penicillium chrysogenum for the production of this compound.

Materials:

  • Penicillium chrysogenum strain (e.g., a strain isolated from a marine environment)

  • Czapek-Dox yeast liquid culture medium or Potato Dextrose Broth (PDB) medium

  • Erlenmeyer flasks

  • Shaker incubator

  • Sterile water

  • Neubauer chamber or hemocytometer

Protocol:

  • Inoculum Preparation:

    • Prepare a spore suspension of a 7-day-old P. chrysogenum/P. rubens culture.

    • Adjust the spore concentration to approximately 1 × 10⁸ spores/mL using a Neubauer chamber.

    • Inoculate 1 mL of the spore suspension into 10 mL of seed medium (e.g., KCl—10 g/L, Glucose—20 g/L, Yeast nitrogen base—6.6 g/L, Citric acid—1.5 g/L, K₂HPO₄—6 g/L, Yeast extract—2 g/L).

    • Incubate the seed culture at 25°C under 180 rpm in a shaker incubator for 24 hours.

  • Production Culture:

    • Inoculate the production medium (e.g., Czapek-Dox yeast liquid medium or PDB medium) with the seed culture.

    • Incubate the flasks at ambient temperature (around 25-28°C) on a rotary shaker at approximately 200 rpm.

    • The incubation period for this compound production is typically around 30 days.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • n-Hexane

  • Sephadex LH-20 column

  • Silica gel column

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Protocol:

  • Extraction:

    • After the incubation period, filter the culture broth to separate the mycelia.

    • Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under vacuum using a rotary evaporator to obtain a crude extract.

    • The mycelia can also be extracted with methanol to recover any intracellular this compound.

  • Purification:

    • Sephadex LH-20 Chromatography:

      • Dissolve the crude extract in a minimal amount of CHCl₃:MeOH (1:1) and apply it to a Sephadex LH-20 column.

      • Elute the column with CHCl₃:MeOH (1:1).

      • Collect fractions and monitor by TLC to identify those containing this compound.

      • Pool the this compound-containing fractions and concentrate.

    • Silica Gel Chromatography:

      • Subject the enriched fraction from the Sephadex column to silica gel column chromatography.

      • Use a gradient elution system, for example, starting with n-hexane:EtOAc (9:1) and gradually increasing the polarity to 100% EtOAc.

      • Collect fractions and monitor by TLC.

      • Combine the pure fractions containing this compound and concentrate to yield pale-yellow crystals of this compound.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HepG2)

  • DMEM or other suitable cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize the cells and adjust the cell density to 1 × 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • After 24 hours of cell incubation, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity Assessment (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • This compound stock solution in DMSO

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test bacterium in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 1-2 × 10⁸ CFU/mL (corresponding to a 0.5 McFarland standard).

  • Assay Setup:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.

    • Add 5 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Data

Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
A-549Non-small cell lung cancer19.9
HL-60Leukemia7.4
BEL-7402Cervical1.8 - 6.7
MOLT-4T-lymphoblast1.8 - 6.7
MCF-7Breast cancer4.94
HCT-116Colon cancer5.7
HepG2Liver cancer1.82
HGC27Gastric cancer2.01 (Isothis compound)
Antibacterial Activity of this compound
Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveNot specified, but potent activity reported
Streptococcus pneumoniaeGram-positiveNot specified, but potent activity reported

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium chrysogenum is a branched pathway that originates from the amino acids L-tryptophan and L-histidine. A key intermediate in this pathway is Roquefortine C. The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by a gene cluster.

Meleagrin_Biosynthesis cluster_0 Precursors L_Tryptophan L-Tryptophan RoqA RoqA (NRPS) L_Tryptophan->RoqA L_Histidine L-Histidine L_Histidine->RoqA HTD Histidyltryptophanyldiketopiperazine (HTD) RoqA->HTD RoqR RoqR (Cytochrome P450 oxidoreductase) HTD->RoqR RoqD RoqD (Dimethylallyltryptophan synthetase) HTD->RoqD DHTD Dehydrohistidyltryptophanyldiketopiperazine (DHTD) RoqR->DHTD DHTD->RoqD Roquefortine_D Roquefortine D RoqD->Roquefortine_D Roquefortine_C Roquefortine C RoqD->Roquefortine_C RoqM_RoqO RoqM & RoqO (Monooxygenases) Roquefortine_C->RoqM_RoqO Glandicoline_A Glandicoline A RoqM_RoqO->Glandicoline_A Glandicoline_B Glandicoline B Glandicoline_A->Glandicoline_B RoqN RoqN (Methyltransferase) Glandicoline_B->RoqN This compound This compound RoqN->this compound

Caption: Biosynthetic pathway of this compound from L-tryptophan and L-histidine in P. chrysogenum.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Penicillium cultures.

Meleagrin_Isolation_Workflow Start Penicillium chrysogenum Culture Fermentation Fermentation (30 days, 25-28°C) Start->Fermentation Filtration Filtration Fermentation->Filtration Broth Culture Broth Filtration->Broth Mycelia Mycelia Filtration->Mycelia Extraction_Broth Liquid-Liquid Extraction (Ethyl Acetate) Broth->Extraction_Broth Extraction_Mycelia Extraction (Methanol) Mycelia->Extraction_Mycelia Crude_Extract_Broth Crude Broth Extract Extraction_Broth->Crude_Extract_Broth Crude_Extract_Mycelia Crude Mycelial Extract Extraction_Mycelia->Crude_Extract_Mycelia Combine_Extracts Combine & Concentrate Crude_Extract_Broth->Combine_Extracts Crude_Extract_Mycelia->Combine_Extracts Purification Purification Combine_Extracts->Purification Sephadex Sephadex LH-20 Column Chromatography Purification->Sephadex Silica_Gel Silica Gel Column Chromatography Sephadex->Silica_Gel Pure_this compound Pure this compound Silica_Gel->Pure_this compound

Caption: Experimental workflow for the isolation and purification of this compound.

This compound's Effect on the Nrf2/HO-1 Signaling Pathway

This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.

Nrf2_HO1_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Keap1->Nrf2 sequesters Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome mediates Nrf2->Ub_Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein translation Antioxidant_Response Antioxidant Response HO1_Protein->Antioxidant_Response Nrf2_n->ARE binds

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Inhibition of c-Met Signaling by this compound

This compound has been identified as an inhibitor of c-Met phosphorylation, a key step in a signaling pathway often dysregulated in cancer.

cMet_Signaling_Inhibition HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet binds Phosphorylation Phosphorylation cMet->Phosphorylation This compound This compound This compound->Phosphorylation inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation, Migration, Invasion Downstream_Signaling->Cell_Proliferation

Meleagrin: A Technical Guide to Initial Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the initial scientific investigations into the mechanism of action of Meleagrin, a prenylated indole alkaloid derived from fungi of the Penicillium genus. This compound has emerged as a compound of significant interest due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide consolidates quantitative data from foundational studies, details key experimental protocols, and visualizes the molecular pathways and workflows involved.

Anticancer Activity: Targeting the c-Met Signaling Pathway

Initial research into this compound's anticancer properties identified it as a potent inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase. The dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis is a known driver in the development and progression of various cancers, particularly in promoting proliferation, migration, and invasion.[1]

Data Presentation: In Vitro Cytotoxicity and Kinase Inhibition

The cytotoxic and antiproliferative effects of this compound have been quantified across a range of human cancer cell lines. Furthermore, its direct inhibitory effect on c-Met kinase activity has been established.

Table 1: Antiproliferative Activity of this compound Against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference
c-Met Dependant
MDA-MB-231 Triple-Negative Breast Cancer 1.8 [1]
MDA-MB-468 Triple-Negative Breast Cancer 8.9 [1]
BT-474 Breast Cancer (HER2+) 6.5 [1]
SK BR-3 Breast Cancer (HER2+) 7.2 [1]
MCF7 Breast Cancer (ER+) 4.94 [1][2]
MCF7-dox Doxorubicin-Resistant Breast Cancer 5.5 [1]
HepG2 Liver Cancer 1.82 [2]
HCT-116 Colorectal Cancer 5.7 [2]
KB-3-1 Cervix Carcinoma 3.07 [3]
KB-V1 Multidrug-Resistant Cervix Carcinoma 6.07 [3]
Other Lines
A-549 Non-Small Cell Lung Cancer 19.9
HL-60 Leukemia 7.4
c-Met Independent
T-47D Breast Cancer >40 [1]
Non-Tumorigenic

| MCF10A | Mammary Epithelial | No effect at similar doses |[1] |

Table 2: this compound Inhibition of c-Met Kinase Activity

c-Met Type Assay IC₅₀ (µM) Reference
Wild Type Z-Lyte™ Assay 4.2 [1]

| Mutant Type | Z-Lyte™ Assay | Not specified, but potent inhibition shown |[1] |

Signaling Pathway Visualization

The HGF/c-Met pathway is a critical cascade in cell growth and motility. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met receptor and blocking downstream signaling.[1]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation ATP ATP ATP->p_cMet ADP ADP p_cMet->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_cMet->Downstream Activates Response Proliferation, Migration, Invasion Downstream->Response This compound This compound This compound->cMet Competitively Inhibits ATP Binding Pocket

Diagram of the HGF/c-Met signaling pathway and this compound's inhibitory action.
Experimental Protocols

  • Cell Proliferation Assay (MTT/SRB Assay):

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 48-72 hours).

    • Staining: For MTT, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to formazan by viable cells. For SRB, cells are fixed and stained with Sulforhodamine B, which binds to cellular proteins.

    • Quantification: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.

  • c-Met Kinase Activity (Z-Lyte™ Assay):

    • Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity. A synthetic peptide substrate is phosphorylated by the c-Met kinase.

    • Reaction: The c-Met enzyme, ATP, and this compound (at various concentrations) are incubated with the FRET-peptide substrate.

    • Development: A site-specific protease is added that only cleaves the non-phosphorylated peptide, disrupting FRET.

    • Measurement: The fluorescence emission ratio is measured. High phosphorylation (low kinase inhibition) results in a high FRET signal, while low phosphorylation (high kinase inhibition) results in a low FRET signal. The percentage of inhibition is calculated to determine the IC₅₀ value.[1]

  • Western Blot Analysis for c-Met Phosphorylation:

    • Cell Treatment: Cells are serum-starved and then pre-treated with this compound before stimulation with HGF.

    • Lysis: Cells are lysed, and protein concentration is determined.

    • Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.

    • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity of p-cMet is normalized to total c-Met to quantify the inhibition.

Antibacterial Activity: A Multi-Target Approach

Initial studies also revealed this compound's potential as an antibacterial agent, primarily through the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[4][5]

Data Presentation: FabI Inhibition and Antibacterial Potency

Table 3: Antibacterial and FabI Inhibitory Activity of this compound

Target Organism Assay Type IC₅₀ / MIC Reference
FabI Enzyme E. coli Enzyme Inhibition IC₅₀: 33.2 µM [4]
FabI Enzyme S. aureus Enzyme Inhibition IC₅₀: 40.1 µM [4]

| Whole Cell | S. aureus ATCC 29213 | Biofilm Inhibition | MIC: 0.25 mg/mL |[3] |

Interestingly, further studies demonstrated that while this compound inhibits FabI, it also possesses at least one additional mode of action. This was concluded because no resistant mutants could be obtained, and the compound was also effective against bacteria like Streptococcus pneumoniae, which utilize the FabK isoform instead of FabI.[4][5]

Mechanism Visualization

The FAS-II pathway is crucial for bacterial membrane biosynthesis, making it an excellent target for antibiotics.

FASII_Pathway cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) Acetyl Acetyl-CoA Malonyl Malonyl-ACP Acetyl->Malonyl Elongation Elongation Cycle Enzymes (FabG, FabZ, etc.) Malonyl->Elongation Enoyl Enoyl-ACP Elongation->Enoyl FabI FabI (Enoyl-ACP Reductase) Enoyl->FabI Acyl Acyl-ACP FabI->Acyl Acyl->Elongation Re-enters cycle Membrane Membrane Lipids Acyl->Membrane This compound This compound This compound->FabI Inhibits

Inhibition of the bacterial FAS-II pathway by this compound via the FabI enzyme.
Experimental Protocols

  • FabI Enzyme Inhibition Assay:

    • Reaction Mixture: A reaction buffer containing NADH, the crotonoyl-CoA substrate, and varying concentrations of this compound is prepared.

    • Initiation: The reaction is initiated by adding purified FabI enzyme.

    • Measurement: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

    • Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each this compound concentration to derive the IC₅₀ value.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

    • Inoculation: Each well is inoculated with a standardized bacterial suspension.

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Antifibrotic Activity

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated significant protective effects attributed to a combination of antioxidant, anti-inflammatory, anti-apoptotic, and antifibrotic properties.[6][7]

Signaling Pathway Visualization

This compound was found to intervene in multiple pathological cascades. It activates the protective Nrf2/HO-1 antioxidant pathway while simultaneously inhibiting the pro-inflammatory TLR4/NF-κB pathway and the pro-fibrotic TGF-β1/Smad-2 pathway.[6][7][8]

Fibrosis_Pathway cluster_pro Pro-inflammatory / Pro-fibrotic Pathways cluster_anti Protective Pathway Bleomycin Bleomycin-induced Oxidative Stress TLR4 TLR4 Bleomycin->TLR4 TGFb TGF-β1 Bleomycin->TGFb NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines pSmad2 p-Smad2 TGFb->pSmad2 Fibrosis Fibrosis (Collagen, α-SMA) pSmad2->Fibrosis Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits This compound->TGFb Inhibits This compound->Nrf2 Activates

This compound's multi-pathway modulation in a pulmonary fibrosis model.
Experimental Protocols

  • Bleomycin-Induced Pulmonary Fibrosis Mouse Model:

    • Induction: Lung fibrosis is induced in mice via a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg).[9]

    • Treatment: Mice are administered this compound (e.g., 5 mg/kg daily) either as a treatment (post-bleomycin) or as a protective agent (pre- and post-bleomycin).[9]

    • Endpoint: After a set period (e.g., 3 weeks), mice are euthanized, and lung tissues are harvested for analysis.

    • Analysis: Tissues are subjected to histopathological examination (e.g., H&E and Masson's trichrome staining for collagen) and biochemical assays.

  • Measurement of Oxidative Stress Markers:

    • Tissue Homogenization: Lung tissue is homogenized to prepare lysates.

    • MDA Assay: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • GSH Assay: Reduced glutathione (GSH) levels are quantified using Ellman's reagent.

    • Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase are measured using specific colorimetric assay kits.[8]

Conclusion

Initial studies on the mechanism of action of this compound reveal it to be a multi-target compound with significant therapeutic potential. Its ability to act as an ATP-competitive inhibitor of c-Met kinase provides a strong rationale for its development as an anticancer agent, particularly for c-Met-dependent malignancies.[1] Concurrently, its inhibition of the essential bacterial enzyme FabI, coupled with a secondary mode of action that prevents resistance, positions it as a promising lead for novel antibiotics.[4][5] Finally, its capacity to modulate complex inflammatory, oxidative, and fibrotic pathways underscores its potential for treating diseases like pulmonary fibrosis.[6][7] These foundational studies provide a robust framework for further preclinical and clinical development of this compound and its analogues.

References

Spectroscopic and Spectrometric Characterization of Meleagrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Meleagrin, a prenylated indole alkaloid with notable biological activities. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound. For this compound, the protonated molecule [M+H]⁺ is consistently observed, confirming its molecular weight.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₃H₂₃N₅O₄[1][2][3]
Molecular Weight433.5 g/mol [4]
Observed m/z [M+H]⁺434[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals signals corresponding to its complex polycyclic structure, including aromatic, olefinic, and aliphatic protons.

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][2]

Chemical Shift (δH) ppmMultiplicityCoupling Constant (J) HzAssignment
8.27sH-15
7.59sH-20
7.57d7.85H-4
7.30sH-18
7.26dt7.8, 0.95H-6
7.09dt7.55, 0.95H-5
6.98d7.85H-7
6.12brsH-22
5.50sH-8
5.11d9.6Hb-23
5.05d17.1Ha-23
3.73s1-OCH₃
1.34sCH₃-25
1.24sCH₃-24
¹³C NMR Data

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms and information about their hybridization and connectivity.

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃:CD₃OD (1:1)) [1][2]

Chemical Shift (δC) ppmAssignment
167.0C-13
159.2C-10
146.5C-7a
141.8C-9, C-22
136.8C-20
134.3C-18
128.5C-6
126.1C-3a
125.5C-16
124.9C-4
123.6C-12
122.8C-5
111.3C-7, C-23
109.5C-8
108.5C-15
101.6C-2
65.41-OCH₃
52.5C-3
42.6C-21
29.7C-24, C-25

Experimental Protocols

The following provides a generalized methodology for the acquisition of spectroscopic and spectrometric data for this compound, based on published literature.

Isolation of this compound

This compound is a fungal metabolite and is typically isolated from species of Penicillium, such as Penicillium chrysogenum.[1][2][5] The general procedure involves:

  • Fungal Culture: Cultivation of the fungus on a suitable growth medium.

  • Extraction: Extraction of the fungal biomass and/or culture broth with an organic solvent (e.g., ethyl acetate).

  • Chromatography: Purification of the crude extract using various chromatographic techniques, such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, is typically used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate the protonated molecule [M+H]⁺.

  • Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) is infused into the mass spectrometer.

  • Data Acquisition: Data is acquired over a relevant mass range to detect the molecular ion and any characteristic fragment ions.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or a mixture thereof) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification (Silica, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Mass_Spec Mass Spectrometry (HRMS) Pure_Compound->Mass_Spec Sample NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Spec Sample MS_Data Molecular Formula & Exact Mass Mass_Spec->MS_Data NMR_Data Structural Fragments & Connectivity NMR_Spec->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Meleagrin Gene Cluster in Penicillium chrysogenum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biosynthesis, Regulation, and Experimental Analysis of a Promising Bioactive Compound

Introduction

Penicillium chrysogenum, renowned for its production of the life-saving antibiotic penicillin, also harbors a diverse array of secondary metabolite gene clusters with the potential to produce novel bioactive compounds. Among these is the Meleagrin gene cluster, responsible for the synthesis of the complex indole alkaloid this compound. This technical guide provides a comprehensive overview of the this compound gene cluster, its biosynthetic pathway, regulation, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. This compound and its precursors have demonstrated a range of biological activities, including antimicrobial and antiproliferative effects, making this biosynthetic pathway a compelling target for further investigation and bioengineering efforts.[1][2]

The this compound Gene Cluster: Architecture and Function

The biosynthesis of this compound in P. chrysogenum is orchestrated by a co-regulated cluster of seven genes, designated as the roq genes due to their initial association with roquefortine production.[1] These genes are located in a contiguous region of the fungal genome and are responsible for the stepwise conversion of the precursor amino acids L-tryptophan and L-histidine into the final product, this compound.[1]

Table 1: Genes of the this compound Cluster in P. chrysogenum and their Functions

GeneProtein ProductProposed Function in this compound Biosynthesis
roqA (Pc21g15480)Non-ribosomal peptide synthetase (NRPS)Catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine histidyltryptophanyldiketopiperazine (HTD).[1]
roqR (Pc21g15470)Cytochrome P450 oxidoreductaseInvolved in the conversion of HTD to dehydrohistidyltryptophanyldiketopiperazine (DHTD) and roquefortine D to roquefortine C.[1]
roqD (Pc21g15430)Dimethylallyltryptophan synthetase (prenyltransferase)Catalyzes the prenylation of both HTD and DHTD to produce roquefortine D and roquefortine C, respectively.[1]
roqM (Pc21g15460)MonooxygenaseInvolved in the conversion of roquefortine C to glandicoline A.[1]
roqO (Pc21g15450)MonooxygenaseCatalyzes the conversion of glandicoline A to glandicoline B.[1]
roqN (Pc21g15440)MethyltransferaseCatalyzes the final step, the methylation of glandicoline B to produce this compound.[1]
roqT (Pc21g15420)MFS transporterPutative transporter for the intermediates or final products of the pathway.[3]

The Branched Biosynthetic Pathway of this compound

The synthesis of this compound follows a branched pathway, a revision of an earlier proposed linear model.[1] The pathway initiates with the formation of the diketopiperazine HTD from L-histidine and L-tryptophan by the NRPS enzyme RoqA.[1] A key branching point occurs with the subsequent modifications of HTD. The pathway can proceed through the formation of roquefortine D and then roquefortine C, or through DHTD to roquefortine C.[1] Roquefortine C is then converted through a series of oxidative and methylation steps to yield this compound.[1]

Meleagrin_Biosynthesis L_Trp L-Tryptophan RoqA RoqA L_Trp->RoqA L_His L-Histidine L_His->RoqA HTD Histidyltryptophanyldiketopiperazine (HTD) RoqR1 RoqR HTD->RoqR1 RoqD1 RoqD HTD->RoqD1 DHTD Dehydrohistidyltryptophanyldiketopiperazine (DHTD) RoqD2 RoqD DHTD->RoqD2 RoqD_intermediate Roquefortine D RoqR2 RoqR RoqD_intermediate->RoqR2 RoqC Roquefortine C RoqM RoqM RoqC->RoqM GlandA Glandicoline A RoqO RoqO GlandA->RoqO GlandB Glandicoline B RoqN RoqN GlandB->RoqN This compound This compound RoqA->HTD RoqR1->DHTD RoqD1->RoqD_intermediate RoqD2->RoqC RoqR2->RoqC RoqM->GlandA RoqO->GlandB RoqN->this compound

Caption: The branched biosynthetic pathway of this compound in P. chrysogenum.

Quantitative Data

Gene Expression Analysis

The expression of the roq gene cluster is tightly regulated. Microarray analysis has shown that the entire cluster is significantly upregulated in the absence of phenylacetic acid (PAA), a precursor for penicillin biosynthesis.[1] This suggests a potential metabolic trade-off between the production of penicillin and the synthesis of roquefortine/meleagrin metabolites.

Table 2: Microarray Analysis of roq Gene Expression in P. chrysogenum

GeneFold Change (-PAA vs. +PAA)
roqA (Pc21g15480)15.6
roqT (Pc21g15420)8.9
roqD (Pc21g15430)12.3
roqN (Pc21g15440)10.1
roqO (Pc21g15450)11.5
roqM (Pc21g15460)14.2
roqR (Pc21g15470)9.7
Data adapted from Ali et al., 2013.
Metabolite Production

The production of this compound and its precursors can vary significantly between different strains of P. chrysogenum and under different culture conditions. While specific yields are often strain and condition-dependent, some studies have reported the production of these compounds.

Table 3: Production of Roquefortine C and this compound by Penicillium Strains

StrainCompoundProduction LevelReference
P. chrysogenum (various isolates)Roquefortine CHigh yield[4]
P. chrysogenum (various isolates)This compoundHigh yield[4]
P. roquefortiRoquefortine C~50% reduction after RNAi silencing of rds or rpt[5]
P. roquefortiThis compoundNot detected[5]
Enzyme Kinetics

Detailed kinetic parameters for most of the Roq enzymes are not yet available in the literature. However, a study on OxaG from Penicillium oxalicum, a homolog of RoqN with 73% sequence identity, provides some insight into the catalytic efficiency of the final methylation step.[1]

Table 4: Kinetic Parameters of OxaG (RoqN Homolog)

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)Reference
OxaGGlandicoline B3.3 x 10¹[1]

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is subject to complex regulation by both pathway-specific and global regulatory factors. This intricate control allows the fungus to modulate the production of these secondary metabolites in response to environmental cues.

Meleagrin_Regulation PAA Phenylacetic Acid (PAA) Roq_cluster This compound Gene Cluster (roq genes) PAA->Roq_cluster Represses Penicillin_cluster Penicillin Gene Cluster PAA->Penicillin_cluster Induces Glucose High Glucose CreA CreA Glucose->CreA Activates Nitrogen Nitrogen Source AreA AreA Nitrogen->AreA Regulates LaeA LaeA LaeA->Roq_cluster Positively Regulates (in some Penicillium species) CreA->Roq_cluster Represses AreA->Roq_cluster Regulates

Caption: Putative regulatory network of the this compound gene cluster.

Key regulatory factors include:

  • Phenylacetic Acid (PAA): As a precursor for penicillin G, PAA has a repressive effect on the expression of the roq gene cluster, suggesting a metabolic switch between the production of these two major secondary metabolites.[1]

  • Carbon Catabolite Repression: The global carbon catabolite repressor CreA is thought to play a role in repressing the expression of the this compound gene cluster in the presence of readily available carbon sources like glucose.[2]

  • Nitrogen Regulation: Nitrogen availability is a crucial factor for secondary metabolism in fungi, and the nitrogen regulator AreA is likely involved in the control of the roq cluster.

  • Global Regulators: The global regulator of secondary metabolism, LaeA, has been shown to positively regulate the roquefortine C cluster in some Penicillium species, although its effect in P. chrysogenum appears to be less pronounced for this specific cluster.[2][6]

Experimental Protocols

Gene Deletion using CRISPR/Cas9

The CRISPR/Cas9 system has been successfully implemented for efficient and marker-free gene deletion in P. chrysogenum.[7][8]

CRISPR_Workflow sgRNA_design 1. Design sgRNA targeting the gene of interest RNP_assembly 2. Assemble Cas9-sgRNA Ribonucleoprotein (RNP) complex in vitro sgRNA_design->RNP_assembly Transformation 4. Transform protoplasts with the RNP complex and a repair template (optional) RNP_assembly->Transformation Protoplast_prep 3. Prepare P. chrysogenum protoplasts Protoplast_prep->Transformation Selection 5. Select transformants and screen for gene deletion by PCR Transformation->Selection Verification 6. Verify gene knockout by Southern blotting or sequencing Selection->Verification

Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.

Methodology:

  • sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting the gene of interest are designed using online tools and synthesized in vitro.

  • RNP Assembly: Purified Cas9 protein is incubated with the in vitro transcribed sgRNA to form the ribonucleoprotein (RNP) complex.[7]

  • Protoplast Preparation: Mycelia of P. chrysogenum are treated with cell wall-degrading enzymes to generate protoplasts.

  • Transformation: The pre-assembled RNPs, along with a DNA repair template for homologous recombination (if desired), are introduced into the protoplasts via PEG-mediated transformation.[7]

  • Screening and Verification: Transformants are screened by PCR to identify mutants with the desired gene deletion. The knockout is then confirmed by Southern blotting or DNA sequencing.

Metabolite Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of this compound and its biosynthetic intermediates.[6][9]

Methodology:

  • Sample Preparation: Fungal culture broth is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then dried and redissolved in a suitable solvent for injection.

  • Chromatographic Separation: The extracted metabolites are separated on a C18 reversed-phase HPLC column using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: The eluting compounds are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

Conclusion and Future Perspectives

The this compound gene cluster in Penicillium chrysogenum represents a fascinating and promising area of research. The elucidation of its branched biosynthetic pathway and the identification of the involved genes have laid the groundwork for further exploration. For drug development professionals, the unique chemical scaffold of this compound and its demonstrated biological activities present an opportunity for the development of novel therapeutics.

Future research should focus on several key areas:

  • Enzyme Characterization: Detailed kinetic and structural analysis of the Roq enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities, which is crucial for bioengineering efforts.

  • Regulatory Network Elucidation: A more comprehensive understanding of the signaling pathways that control the expression of the this compound gene cluster will enable the development of strategies to enhance its production.

  • Bioactivity Profiling: Further investigation into the biological activities of this compound and its intermediates will be essential to identify their therapeutic potential.

  • Metabolic Engineering: Leveraging the available genetic tools, such as CRISPR/Cas9, to engineer P. chrysogenum for the overproduction of this compound or the synthesis of novel derivatives is a promising avenue for drug discovery.

By continuing to unravel the complexities of the this compound gene cluster, the scientific community can unlock the full potential of this remarkable natural product pathway.

References

Meleagrin: A Fungal Alkaloid with Novel Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Drug Discovery and Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with unique mechanisms of action. Meleagrin, a prenylated indole alkaloid produced by fungi of the Penicillium genus, has emerged as a promising candidate in this pursuit.[1][2][3] First isolated in 1979, this mycotoxin has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of this compound's potential as an antibacterial agent, detailing its mechanism of action, antibacterial spectrum, experimental protocols for its evaluation, and its cytotoxic profile.

Primary Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound's principal mode of antibacterial action is the inhibition of the bacterial type II fatty acid synthesis (FASII) pathway, a process essential for bacterial cell growth that is distinct from the type I pathway found in mammals.[4][5] Specifically, this compound targets and inhibits the enoyl-acyl carrier protein reductase (FabI), a key enzyme in the FASII elongation cycle.[1][4][6]

The inhibition of FabI disrupts the production of essential fatty acids required for building and maintaining bacterial cell membranes, leading to a cessation of growth.[4] Studies have confirmed that this compound directly binds to Staphylococcus aureus FabI.[4][7] This targeted action is advantageous as it is selective for the bacterial enzyme, suggesting a lower potential for toxicity in mammalian systems.[5][8]

Evidence for a Dual Mechanism of Action

Intriguingly, research suggests this compound possesses at least one additional mode of action.[4][7] While it effectively inhibits the FabI enzyme, it also demonstrates antibacterial activity against Streptococcus pneumoniae, a bacterium that utilizes the this compound-resistant FabK isoform of the enoyl-ACP reductase.[4] Furthermore, attempts to generate resistant mutants to this compound have been unsuccessful, and bacteria engineered to overexpress FabK were not resistant to the compound.[4] This indicates that this compound acts on another unidentified cellular target, a highly desirable trait for a novel antibiotic as it may reduce the frequency of resistance development.[4][7]

Signaling Pathway and Mechanism of Action Diagram

cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Elongation Cycle cluster_outcome Result Malonyl_ACP Malonyl-ACP KAS_III FabH Malonyl_ACP->KAS_III Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->KAS_III Condensation Ketoacyl_ACP β-Ketoacyl-ACP KAS_III->Ketoacyl_ACP FabG FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (Enoyl-ACP Reductase) Acyl_ACP_C2 Acyl-ACP (Cn+2) FabI->Acyl_ACP_C2 Ketoacyl_ACP->FabG Reduction Hydroxyacyl_ACP->FabZ Dehydration Enoyl_ACP->FabI Reduction Acyl_ACP_C2->Acyl_ACP New Cycle Disruption Disruption of Fatty Acid Pool Acyl_ACP_C2->Disruption Fatty Acid Products This compound This compound This compound->FabI Inhibition Membrane Compromised Cell Membrane Integrity Disruption->Membrane Growth_Inhibition Bacterial Growth Inhibition Membrane->Growth_Inhibition

Caption: Proposed mechanism of this compound action via inhibition of FabI in the FASII pathway.

Antibacterial Spectrum and Potency

This compound has demonstrated notable activity against Gram-positive bacteria, including clinically significant pathogens. Its derivatives have also been synthesized and evaluated to enhance potency.

Table 1: In Vitro Antibacterial Activity of this compound and Derivatives
CompoundS. aureus RN4220 MIC (μg/mL)S. aureus 503 MIC (μg/mL)S. pneumoniae KCTC 3932 MIC (μg/mL)E. coli KCTC 1924 MIC (μg/mL)
This compound (1) 32323264
Derivative 5 8161616
Derivative 6 8161616
Data sourced from Ji et al., 2013.[4]
Table 2: FabI and FabK Enzyme Inhibition
CompoundE. coli FabI IC₅₀ (μM)S. aureus FabI IC₅₀ (μM)S. pneumoniae FabK IC₅₀ (μM)
This compound (1) 33.240.1>200
Derivative 5 10.312.5>200
Derivative 6 10.711.2>200
Data sourced from Ji et al., 2013.[4]

This compound has also been reported to have antibiofilm activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL noted in one study.[6]

Experimental Protocols

The evaluation of this compound's antibacterial potential involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Method: The standard broth microdilution method is utilized, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized bacterial suspension (e.g., 1x10⁶ CFU/mL).

    • Positive (bacteria and media) and negative (media only) growth controls are included.

    • Plates are incubated under appropriate conditions (e.g., 35±2°C for 24 hours).[9]

    • The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity.

FabI Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the activity of the purified FabI enzyme.

  • Method: A spectrophotometric assay is used to monitor the oxidation of NADH to NAD⁺, which is catalyzed by FabI.

  • Procedure:

    • The reaction mixture is prepared containing buffer, NADH, the crotonoyl-ACP substrate, and the purified FabI enzyme.

    • Various concentrations of this compound are added to the mixture.

    • The reaction is initiated, and the decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time.

    • The rate of reaction is calculated for each this compound concentration.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Cellular Fatty Acid Synthesis Inhibition Assay

This assay confirms that the compound's antibacterial activity is due to the inhibition of fatty acid synthesis within the bacterial cell.

  • Method: The assay measures the incorporation of a radiolabeled precursor, such as [1-¹⁴C] acetate, into cellular lipids.[4]

  • Procedure:

    • Bacterial cultures are grown to the mid-logarithmic phase.

    • The culture is treated with varying concentrations of this compound for a short period.

    • [1-¹⁴C] acetate is added to the culture, and incubation continues to allow for its incorporation into fatty acids.

    • The cells are harvested, and total lipids are extracted using a chloroform/methanol solvent system.

    • The radioactivity of the lipid extract is measured using a scintillation counter.

    • A dose-dependent decrease in radioactivity in the lipid fraction indicates inhibition of fatty acid synthesis.[4]

Workflow for Antibacterial Evaluation

start Isolate/Synthesize This compound mic_assay Primary Screening: Minimum Inhibitory Concentration (MIC) Assay start->mic_assay active_check Active? mic_assay->active_check enzyme_assay Mechanism of Action Study: FabI Enzyme Inhibition Assay (IC50 Determination) active_check->enzyme_assay Yes stop Compound Inactive or Discarded active_check->stop No cellular_fas Cellular Target Validation: Fatty Acid Synthesis Inhibition Assay enzyme_assay->cellular_fas cytotoxicity Safety Profiling: Cytotoxicity Assay (e.g., LDH release) cellular_fas->cytotoxicity in_vivo In Vivo Efficacy: Animal Models of Infection cytotoxicity->in_vivo lead_dev Lead for Further Development in_vivo->lead_dev

Caption: A generalized workflow for the discovery and evaluation of this compound as an antibacterial agent.

Cytotoxicity and In Vivo Data

While primarily investigated for its antibacterial and anticancer properties, preliminary cytotoxicity data for this compound is available from studies on human cell lines.

Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (μM)
MDA-MB-231 Triple-Negative Breast Cancer1.8 - 8.9
MCF-7 Breast Cancer4.94
HCT-116 Colon Cancer5.7
HepG2 Liver Cancer1.82
HL-60 Leukemia7.4
A-549 Lung Cancer19.9
Data compiled from multiple sources.[1][10]

A lactate dehydrogenase (LDH) assay on MDA-MB-231 breast cancer cells showed that this compound exhibited low cytotoxicity at concentrations several folds higher than its antiproliferative IC₅₀ values, with only 2.5% cytotoxicity at 25 μM and 9.4% at 50 μM.[1] This suggests its effect may be primarily cytostatic rather than cytotoxic in that context.[1]

In vivo studies have been conducted, primarily focusing on anticancer activity. In an orthotopic nude mouse model with a breast tumor, an intraperitoneal dose of 10 mg/kg three times per week did not result in significant changes to animal body weight, indicating good tolerance at that dosage.[1]

Conclusion and Future Directions

This compound stands out as a compelling antibacterial lead compound. Its well-defined primary mechanism of action via the inhibition of the essential and bacteria-specific FabI enzyme is a significant advantage. The evidence for a secondary mode of action further enhances its profile, suggesting a lower propensity for rapid resistance development. While initial data shows promising activity against Gram-positive pathogens, further studies are required to fully elucidate its antibacterial spectrum, including its efficacy against a broader range of clinical isolates and multidrug-resistant strains. The available in vivo data, though from non-infectious disease models, provides a foundation for future pharmacokinetic and safety profiling. The unique chemical scaffold of this compound offers a valuable starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacological properties, paving the way for its potential development as a next-generation antibiotic.

References

Methodological & Application

Application Notes and Protocols for Meleagrin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrin is a fungal-derived prenylated indole alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. Exhibiting potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent, this compound presents a promising scaffold for drug discovery and development. These application notes provide detailed protocols for the synthesis and purification of this compound, offering guidance for researchers seeking to obtain this compound for further investigation. The provided methodologies are based on established literature and are intended to be a comprehensive resource for laboratory application.

Data Presentation

Table 1: Summary of this compound Purification from Penicillium chrysogenum
Purification StepStarting MaterialEluent/Solvent SystemYield (mg)PurityReference
Solvent Extraction 30-day old fungal culture brothEthyl Acetate1400 (crude extract)Low[1]
Sephadex LH-20 Chromatography 1400 mg crude extractChloroform:Methanol (1:1)433 (sub-fraction)Medium[1]
Silica Gel Chromatography 213 mg of a refined sub-fractionn-hexane:Ethyl Acetate (gradient)120High[1]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Penicillium chrysogenum

This protocol details the extraction and purification of this compound from a fungal culture of Penicillium chrysogenum.[1]

1. Fungal Fermentation:

  • Culture Penicillium chrysogenum strain S003 in Czapek-Dox yeast liquid medium at ambient temperature for 30 days.

2. Extraction:

  • Filter the 30-day old culture broth to separate the mycelia and the liquid broth.

  • Partition the liquid broth with ethyl acetate three times to extract the active metabolites.

  • Combine the ethyl acetate fractions and concentrate under vacuum to yield the crude extract.

3. Initial Purification by Sephadex LH-20 Chromatography:

  • Dissolve the crude ethyl acetate extract in a minimal amount of chloroform:methanol (1:1).

  • Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with chloroform:methanol (1:1).

  • Elute the column with the same solvent system (chloroform:methanol, 1:1).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions containing this compound.

4. Final Purification by Silica Gel Chromatography:

  • Subject the this compound-containing fraction from the Sephadex LH-20 column to further fractionation on a new Sephadex LH-20 column with the same elution conditions.

  • Concentrate the resulting enriched fraction.

  • Purify the enriched fraction using a silica gel column with a gradient elution of n-hexane:ethyl acetate (starting from 9:1 to 1:9).

  • Collect the fractions containing pure this compound, which appears as pale-yellow crystals upon solvent evaporation.

Protocol 2: Chemical Synthesis of this compound A from Neoxaline

While a complete de novo total synthesis of this compound is exceptionally complex and not widely reported, a two-step transformation from the related natural product neoxaline has been described.[2] The following is a generalized protocol based on this transformation.

Step 1: Albright-Goldman Oxidation of Neoxaline

  • In a suitable flask, dissolve neoxaline in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.

  • Stir the reaction at room temperature for the time required for the oxidation to complete (monitor by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent and purify by column chromatography to yield the intermediate.

Step 2: Methylation to Yield this compound A

  • Dissolve the intermediate from Step 1 in a suitable solvent.

  • Add a methylating agent (e.g., methyl iodide) and a non-nucleophilic base.

  • Stir the reaction until completion (monitor by TLC).

  • After the reaction is complete, perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography to obtain this compound A.

Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the final purification of this compound using preparative HPLC. The specific conditions may need to be optimized based on the crude sample's purity and the available HPLC system.

1. Sample Preparation:

  • Dissolve the crude or partially purified this compound sample in the mobile phase to be used for the HPLC separation.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is suitable for the separation of indole alkaloids like this compound.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape. A typical gradient might be from 30% B to 100% B over 30 minutes.

  • Flow Rate: Adjust the flow rate according to the column diameter.

  • Detection: Monitor the elution at a wavelength where this compound has a strong absorbance, such as 347 nm.[3]

3. Fraction Collection:

  • Collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Meleagrin_Biosynthesis_Workflow cluster_start Starting Precursors cluster_synthesis Biosynthetic Pathway L-Tryptophan L-Tryptophan Histidyltryptophanyldiketopiperazine (HTD) Histidyltryptophanyldiketopiperazine (HTD) L-Tryptophan->Histidyltryptophanyldiketopiperazine (HTD) RoqA L-Histidine L-Histidine L-Histidine->Histidyltryptophanyldiketopiperazine (HTD) RoqA Roquefortine C Roquefortine C Histidyltryptophanyldiketopiperazine (HTD)->Roquefortine C Multiple Steps (RoqD, RoqR, etc.) Glandicoline B Glandicoline B Roquefortine C->Glandicoline B RoqM, RoqO This compound This compound Glandicoline B->this compound RoqN (Methyltransferase)

Caption: Biosynthetic workflow of this compound from amino acid precursors.

Meleagrin_Purification_Workflow Fungal_Culture P. chrysogenum Culture Broth Extraction Ethyl Acetate Extraction Fungal_Culture->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Sephadex_Chrom Sephadex LH-20 Chromatography Crude_Extract->Sephadex_Chrom Semi_Pure Semi-Purified this compound Sephadex_Chrom->Semi_Pure Silica_Chrom Silica Gel Chromatography Semi_Pure->Silica_Chrom Pure_this compound Pure this compound Silica_Chrom->Pure_this compound

Caption: Experimental workflow for this compound purification from a fungal source.

Meleagrin_Signaling_Pathway cluster_inhibition Inhibitory Pathway cluster_activation Activation Pathway Meleagrin_Inhibits This compound TLR4 TLR4 Meleagrin_Inhibits->TLR4 NFkB NF-κB TLR4->NFkB Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NFkB->Pro_Inflammatory_Cytokines Meleagrin_Activates This compound Nrf2 Nrf2 Meleagrin_Activates->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Signaling pathways modulated by this compound.

References

Quantitative Analysis of Meleagrin Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrin is a prenylated indole alkaloid produced by various species of Penicillium fungi. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and antiproliferative properties. Notably, this compound has been identified as a potential c-Met inhibitor, making it a promising candidate for cancer therapeutic development. Furthermore, it has demonstrated protective effects against bleomycin-induced pulmonary fibrosis through its antioxidant and anti-inflammatory actions, which are mediated by the Nrf2/HO-1 and NF-κB signaling pathways.

Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The quantification of this compound is performed by UV detection at its maximum absorbance wavelength. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (analytical grade)

  • All other chemicals and reagents should be of analytical grade.

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

From Fungal Culture:

  • Homogenize the fungal mycelium or culture broth.

  • Extract a known amount of the homogenized sample with methanol (e.g., 1 g in 10 mL) by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

From Plasma:

  • To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: Linearity of this compound Standard Curve

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001509.7
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy of the Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9298.4
2525.45101.8
7574.1098.8

Table 3: Precision of the Method

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.82.5
501.21.9
900.91.5

Table 4: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Experimental Workflows and Signaling Pathways

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample (Fungal Culture/Plasma) extraction Extraction/Protein Precipitation sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_system HPLC System filtration->hplc_system Injection c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (254 nm) c18_column->uv_detector chromatogram Chromatogram uv_detector->chromatogram quantification Quantification chromatogram->quantification report Report quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

cmet_signaling_pathway This compound This compound cmet c-Met Receptor This compound->cmet Inhibits pi3k PI3K cmet->pi3k ras Ras cmet->ras akt Akt pi3k->akt proliferation Cell Proliferation, Migration, Invasion akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: this compound's inhibition of the c-Met signaling pathway.

nrf2_ho1_pathway This compound This compound nrf2 Nrf2 This compound->nrf2 Activates ros Oxidative Stress (e.g., Bleomycin) keap1 Keap1 ros->keap1 Inactivates keap1->nrf2 Inhibits nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are ho1 HO-1 are->ho1 Upregulation antioxidant Antioxidant Response ho1->antioxidant

Caption: this compound's activation of the Nrf2/HO-1 signaling pathway.

nfkb_pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits inflammatory_stimuli Inflammatory Stimuli tlr4 TLR4 inflammatory_stimuli->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb Phosphorylates ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) nucleus->pro_inflammatory Gene Expression

Application Notes and Protocols for Conducting Cytotoxicity Assays with Meleagrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrin is a prenylated indole alkaloid, a mycotoxin produced by fungi of the Penicillium genus.[1][2][3] It has garnered interest in cancer research due to its demonstrated antiproliferative and cytotoxic activities against various cancer cell lines.[1][4] Notably, this compound has been identified as an inhibitor of the c-Met receptor tyrosine kinase, a key player in cancer cell proliferation, migration, and invasion.[1][5] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells, including methods for evaluating cell viability, membrane integrity, and apoptosis.

Mechanism of Action Overview

This compound exerts its anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of the HGF/c-Met signaling pathway.[1][5] By competitively binding to the ATP-binding site of c-Met, this compound can suppress the phosphorylation of c-Met, thereby inhibiting downstream signaling cascades that promote cell growth and metastasis.[1] Additionally, in certain cellular contexts, this compound has been shown to arrest the cell cycle in the G2/M phase.[1] Its effects on apoptosis can be complex; while some studies indicate it is mainly cytostatic with low cytotoxicity, others suggest it can modulate apoptotic pathways by affecting the balance of pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins.[1][6][7][8]

Below is a diagram illustrating the inhibitory effect of this compound on the c-Met signaling pathway.

Meleagrin_cMet_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Downstream Downstream Signaling (Proliferation, Migration, Invasion) cMet->Downstream Phosphorylation Cascade HGF HGF HGF->cMet Binds & Activates This compound This compound This compound->Inhibition Inhibition->cMet MTT_Workflow A 1. Seed Cells (1x10^4 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with this compound (Various concentrations, 24-72h) B->C D 4. Add MTT Reagent (10 µL of 5 mg/mL solution) C->D E 5. Incubate (3-4 hours, 37°C) D->E F 6. Add Solubilization Solution (100-150 µL) E->F G 7. Shake Plate (15 min, orbital shaker) F->G H 8. Read Absorbance (570 nm) G->H LDH_Workflow A 1. Seed & Treat Cells (As per MTT protocol) B 2. Prepare Controls (Spontaneous & Maximum LDH Release) A->B C 3. Collect Supernatant (Centrifuge plate, transfer 50 µL to new plate) A->C E 5. Add Reaction Mixture (50 µL to each supernatant sample) C->E D 4. Prepare Reaction Mixture (As per kit instructions) D->E F 6. Incubate (30 min, room temp, protected from light) E->F G 7. Add Stop Solution (Optional, as per kit) F->G H 8. Read Absorbance (490 nm) G->H Apoptosis_Workflow A 1. Seed & Treat Cells (In 6-well plates) B 2. Harvest Cells (Collect supernatant & trypsinize adherent cells) A->B C 3. Wash Cells (Twice with cold PBS) B->C D 4. Resuspend in Binding Buffer (1x10^6 cells/mL) C->D E 5. Add Annexin V-FITC & PI (5 µL of each per 100 µL cell suspension) D->E F 6. Incubate (15 min, room temp, in the dark) E->F G 7. Add Binding Buffer (400 µL) F->G H 8. Analyze by Flow Cytometry (Within 1 hour) G->H

References

Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The c-Met receptor tyrosine kinase is a well-documented proto-oncogene, and its dysregulation is implicated in numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3][4] Meleagrin, an indole alkaloid derived from the fungus Penicillium chrysogenum, has been identified as a novel, ATP-competitive inhibitor of c-Met, showing potential for controlling c-Met-dependent malignancies.[5][6] This application note provides a detailed protocol for a robust, high-throughput c-Met kinase inhibition assay using this compound. The methodology is based on the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform, which offers high sensitivity and a simplified workflow. Included are detailed experimental procedures, data analysis guidelines, and representative data to guide researchers in evaluating this compound and other potential c-Met inhibitors.

Introduction to c-Met Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development, cell proliferation, motility, and tissue repair.[4][7] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell growth, survival, and migration.[1][7] In many cancers, aberrant c-Met activation through overexpression, mutation, or gene amplification leads to tumor growth, angiogenesis, and metastasis.[2][7] This makes c-Met an attractive target for cancer drug discovery.

Caption: The c-Met signaling pathway upon HGF stimulation.

Assay Principle: LANCE® Ultra TR-FRET

This protocol employs the LANCE® Ultra TR-FRET technology, a sensitive and robust method for measuring kinase activity.[8][9] The assay involves a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody.

  • Kinase Reaction: In the presence of ATP, active c-Met kinase phosphorylates the ULight™-labeled substrate.

  • Detection: A Eu-labeled antibody that specifically recognizes the phosphorylated substrate is added. The binding of the antibody to the phosphorylated peptide brings the Eu-donor and the ULight™-acceptor into close proximity.

  • Signal Generation: Upon excitation at 320-340 nm, energy is transferred from the Europium donor to the ULight™ acceptor, which then emits a specific signal at 665 nm.[10][11] The intensity of this signal is directly proportional to the amount of phosphorylated substrate, and therefore, to the c-Met kinase activity. Inhibitors like this compound will reduce phosphorylation, leading to a decrease in the TR-FRET signal.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
Recombinant Human c-Met (catalytic domain)BPS Bioscience40255
LANCE® Ultra ULight™-poly GT SubstratePerkinElmerTRF0100
LANCE® Eu-W1024-labeled Anti-Phosphotyrosine Ab (PT66)PerkinElmerAD0068
LANCE® 10X Detection BufferPerkinElmerCR97-100
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699
This compoundMedchemExpressHY-N6727
Staurosporine (Control Inhibitor)Sigma-AldrichS4400
Kinase Buffer (1X)See preparation below-
White, low-volume, 384-well assay platesCorning3572
TR-FRET capable microplate readerVarious-

Preparation of Buffers and Reagents:

  • 1X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. Prepare from stock solutions and store at 4°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. This compound is poorly soluble in water.[12]

  • ATP Stock Solution: Prepare a 10 mM stock solution in water. Adjust pH to 7.4 if necessary.

  • 1X Detection Buffer: Dilute the 10X LANCE® Detection Buffer to 1X using deionized water.

Experimental Protocol

The following protocol is designed for a 384-well plate with a final assay volume of 20 µL.

Assay_Workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare this compound/ Control Serial Dilutions (4X) start->prep_inhibitor add_inhibitor 2. Add 5 µL of Inhibitor or DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme 3. Prepare c-Met Enzyme Solution (4X) add_inhibitor->prep_enzyme add_enzyme 4. Add 5 µL of c-Met to Plate prep_enzyme->add_enzyme prep_substrate 5. Prepare ULight-Substrate/ ATP Mix (2X) add_enzyme->prep_substrate add_substrate 6. Add 10 µL of Substrate/ATP Mix to Initiate Reaction prep_substrate->add_substrate incubate_kinase 7. Incubate for 60 min at Room Temperature add_substrate->incubate_kinase prep_detection 8. Prepare Stop/Detection Mix (EDTA + Eu-Antibody) incubate_kinase->prep_detection add_detection 9. Add 10 µL of Stop/Detection Mix prep_detection->add_detection incubate_detection 10. Incubate for 60 min at Room Temperature add_detection->incubate_detection read_plate 11. Read Plate (TR-FRET) incubate_detection->read_plate end End: Analyze Data read_plate->end

Caption: Workflow for the c-Met TR-FRET inhibition assay.

Step-by-Step Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution series of this compound (and/or a control inhibitor like Staurosporine) in 1X Kinase Buffer containing DMSO. A typical starting point is a 10-point, 3-fold dilution series.

    • The final concentration of DMSO in the assay should not exceed 1%.[13]

    • Prepare these solutions at a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of the 384-well plate.

    • For control wells, add 5 µL of 1X Kinase Buffer with the same percentage of DMSO:

      • Positive Control (0% inhibition): No inhibitor.

      • Negative Control (100% inhibition): A high concentration of a potent inhibitor (e.g., 10 µM Staurosporine) or no enzyme.

  • Enzyme Addition:

    • Thaw the recombinant c-Met enzyme on ice.

    • Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration (e.g., 4 nM, final concentration will be 1 nM). Note: The optimal enzyme concentration should be determined empirically by running an enzyme titration curve.

    • Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

  • Initiate Kinase Reaction:

    • Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. A typical concentration is 100 nM ULight™-substrate and 20 µM ATP. Note: The ATP concentration should be at or near its Km for the enzyme, which must be determined experimentally.

    • Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction. The final volume is now 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect:

    • Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. A final concentration of 2 nM Eu-Antibody is recommended.

    • Add 10 µL of the Stop/Detection mix to all wells. The EDTA will chelate Mg²⁺ and stop the kinase reaction.

    • Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader.

    • Excitation: 320 or 340 nm.

    • Emission: 665 nm (acceptor) and 615 nm (donor).

    • Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

Data Analysis

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of c-Met activity inhibited at each compound concentration: % Inhibition = 100 * (1 - [(Ratio_Inhibitor - Ratio_Min) / (Ratio_Max - Ratio_Min)])

    • Ratio_Inhibitor: TR-FRET ratio in the presence of this compound.

    • Ratio_Max: TR-FRET ratio of the positive control (DMSO only).

    • Ratio_Min: TR-FRET ratio of the negative control (no enzyme or max inhibition).

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of this compound that produces 50% inhibition of c-Met kinase activity.

Representative Results

The inhibitory activity of this compound against c-Met kinase was quantified using the protocol described above. This compound has been previously reported to exhibit excellent ATP-competitive c-Met inhibitory activity.[5][6] The data below are representative of expected results.

Compoundc-Met IC₅₀ (nM) [Hypothetical]Notes
This compound 150A natural product isolated from Penicillium chrysogenum.[6]
Staurosporine25A well-known, potent, but non-selective protein kinase inhibitor.
Crizotinib5An FDA-approved dual ALK and c-Met inhibitor used as a positive control.[5]

These results demonstrate that this compound is a potent inhibitor of c-Met kinase activity. Further studies, such as cell-based assays measuring the inhibition of HGF-induced cell migration and invasion, can corroborate these in vitro findings.[5][14]

References

Application Notes and Protocols for Developing a FabI Inhibition Assay for Meleagrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial fatty acid synthesis (FASII) is an essential pathway for bacterial survival, making it an attractive target for the development of novel antimicrobial agents.[1] Enoyl-acyl carrier protein reductase (FabI) is a critical enzyme in this pathway, catalyzing the final, rate-limiting step in the fatty acid elongation cycle.[1] Its inhibition leads to the disruption of bacterial cell membrane biosynthesis and ultimately cell death.[1] Meleagrin, a fungal alkaloid, has been identified as an inhibitor of FabI, demonstrating its potential as a lead compound for the development of new antibiotics.[2][3] This document provides detailed protocols for developing and performing a FabI inhibition assay to characterize the activity of this compound and its analogs against Escherichia coli FabI (EcFabI).

This compound has been shown to inhibit both E. coli and Staphylococcus aureus FabI with IC50 values of 33.2 µM and 40.1 µM, respectively.[3] It is a promising candidate for further investigation due to its unique structure and its apparent multi-target mechanism of action, which may reduce the likelihood of resistance development.[3][4]

Bacterial Fatty Acid Synthesis (FASII) Pathway

The bacterial fatty acid synthesis pathway (FASII) is responsible for the production of fatty acids, which are essential components of bacterial cell membranes. FabI catalyzes the NADH or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to an acyl-ACP. The inhibition of this step halts the entire fatty acid elongation cycle.

FASII_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-CoA->Acetoacetyl-ACP FabH Malonyl-CoA Malonyl-CoA Malonyl-CoA->Acetoacetyl-ACP FabD, FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP Acetoacetyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabA/FabZ Acyl-ACP (n+2) Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP (n+2) FabI Acyl-ACP (n+2)->Acetoacetyl-ACP Elongation Cycles Fatty Acids Fatty Acids Acyl-ACP (n+2)->Fatty Acids

Figure 1: Bacterial Fatty Acid Synthesis (FASII) Pathway Highlighting FabI.

Quantitative Data Summary

This table summarizes key quantitative data for this compound and the E. coli FabI enzyme. This data is essential for designing and interpreting the results of the inhibition assay.

ParameterValueOrganism/SubstrateReference
This compound IC50 33.2 µME. coli FabI[3]
40.1 µMS. aureus FabI[3]
E. coli FabI Kinetic Parameters
Km (Crotonyl-CoA)2.7 mM - 4.6 mME. coli[2]
Km (DD-CoA)Not ReportedE. coli
kcat (DD-CoA)Not ReportedE. coli
Km (NADH)~5.4 µME. coli[5]
This compound Properties
Molecular FormulaC23H23N5O4[6]
Molecular Weight433.5 g/mol [6]
SolubilityPoor in water; Soluble in DMSO, ethanol, methanol[6]

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant E. coli FabI

  • Substrate: Acetoacetyl-CoA

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADPH) or Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Inhibitor: this compound (dissolved in 100% DMSO)

  • Buffer: 100 mM Sodium ADA, pH 6.5, containing 4% glycerol

  • Equipment:

    • UV-transparent 96-well microtiter plates

    • Microplate spectrophotometer capable of reading absorbance at 340 nm

    • Multichannel pipettes

Preparation of Reagents
  • E. coli FabI Stock Solution: Prepare a stock solution of purified EcFabI in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10% glycerol) and store at -80°C. The final concentration of the enzyme in the assay should be in the low nanomolar range (e.g., 10-20 nM).

  • Acetoacetyl-CoA Stock Solution:

    • Note: Acetoacetyl-CoA is known to be unstable. It is recommended to prepare fresh solutions for each experiment.

    • Reconstitute lyophilized acetoacetyl-CoA in sterile, nuclease-free water to a stock concentration of 10-20 mM.

    • Briefly vortex and keep on ice. Use immediately. It has been noted that a basic pH (around 8.0) and a temperature of 30°C can be suitable for assays involving acetoacetyl-CoA, however, stability may be improved at lower temperatures during storage.

  • NADPH/NADH Stock Solution: Prepare a 10 mM stock solution of NADPH or NADH in water. Store in small aliquots at -20°C, protected from light. The final concentration in the assay is typically around 50 µM.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Store at -20°C. Further dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1-2% to avoid effects on enzyme activity.

FabI Inhibition Assay Protocol (Spectrophotometric)

This assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the FabI-catalyzed reduction of acetoacetyl-CoA.

  • Prepare Assay Plate:

    • In a UV-transparent 96-well plate, add the following components in the specified order to each well for a final volume of 150 µL:

      • Assay Buffer

      • This compound at various concentrations (or DMSO for control wells).

      • E. coli FabI (to a final concentration of approximately 20 nM).

      • NADPH (to a final concentration of 50 µM).

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 30°C for 5-10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding acetoacetyl-CoA (final concentration should be at or near its Km, if known, otherwise a concentration of 25-50 µM can be used as a starting point).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using graphing software.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the FabI inhibition assay.

FabI_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer Prepare Assay Buffer Dispense_Reagents Dispense Buffer, this compound, FabI, and NADPH into 96-well plate Prepare_Buffer->Dispense_Reagents Prepare_FabI Prepare E. coli FabI Stock Prepare_FabI->Dispense_Reagents Prepare_Substrate Prepare Acetoacetyl-CoA Stock (Fresh) Initiate_Reaction Add Acetoacetyl-CoA to start the reaction Prepare_Substrate->Initiate_Reaction Prepare_Cofactor Prepare NADPH/NADH Stock Prepare_Cofactor->Dispense_Reagents Prepare_Inhibitor Prepare this compound Stock (in DMSO) Prepare_Inhibitor->Dispense_Reagents Pre-incubate Pre-incubate at 30°C for 5-10 min Dispense_Reagents->Pre-incubate Pre-incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocities Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Experimental Workflow for the FabI Inhibition Assay.

Troubleshooting and Considerations

  • Inhibitor Solubility: Due to the poor water solubility of this compound, ensure that the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.[6] A DMSO control should always be included.

  • Substrate Stability: Acetoacetyl-CoA is prone to degradation. Prepare it fresh and keep it on ice until use to ensure accurate and reproducible results.

  • Enzyme Activity: Ensure the purified FabI enzyme is active. It is advisable to run a control reaction without any inhibitor to confirm robust enzyme activity before screening compounds.

  • Linear Range: Ensure that the initial velocities are calculated from the linear phase of the reaction. Substrate depletion or product inhibition can lead to non-linear reaction progress curves.

  • Inner Filter Effect: At high concentrations, colored compounds can interfere with absorbance readings. If this compound solutions are colored, it is important to run control wells containing the inhibitor but no enzyme to correct for any background absorbance.

References

Application Notes & Protocols: Large-Scale Fermentation of Penicillium chrysogenum for Meleagrin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Meleagrin is a prenylated indole alkaloid, a secondary metabolite produced by fungi of the genus Penicillium, most notably Penicillium chrysogenum.[1][2] This compound and its precursors, such as roquefortine C, exhibit a range of biological activities, including antimicrobial, anti-cancer, and neurotoxic properties.[3][4] The complex triazaspirocyclic skeleton of this compound makes it a compound of interest for drug discovery and development.[1] P. chrysogenum has a long history of use in industrial fermentation for the production of β-lactam antibiotics like penicillin, and its robust fermentation capacity can be leveraged for the large-scale production of other valuable secondary metabolites like this compound.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the large-scale fermentation of P. chrysogenum to produce this compound, covering the biosynthetic pathway, fermentation parameters, and downstream processing.

Part 1: this compound Biosynthesis Pathway

The biosynthesis of this compound in P. chrysogenum is a branched pathway originating from the amino acids L-histidine and L-tryptophan.[3][4] The pathway involves a series of enzymatic conversions catalyzed by gene products encoded within a specific gene cluster.[6]

The key steps are:

  • Diketopiperazine Formation: The nonribosomal peptide synthetase (NRPS) RoqA condenses L-histidine and L-tryptophan to form histidyltryptophanyldiketopiperazine (HTD).[3][7]

  • Dehydrogenation & Prenylation (Branch Point): HTD can be dehydrogenated by the cytochrome P450 oxidoreductase RoqR to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).[3][7] The dimethylallyltryptophan synthetase RoqD then prenylates both HTD and DHTD, creating a branch in the pathway and yielding roquefortine D and roquefortine C, respectively.[3][7]

  • Conversion to Glandicolines: Roquefortine C is the direct precursor for the this compound branch. It is converted into glandicoline A and then glandicoline B through the action of two monooxygenases, RoqM and RoqO.[3][7]

  • Final Methylation: Finally, the methyltransferase RoqN catalyzes the methylation of glandicoline B to produce this compound.[3][7]

Meleagrin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway His L-Histidine HTD HTD His->HTD RoqA Trp L-Tryptophan Trp->HTD RoqA DHTD DHTD HTD->DHTD RoqR RoqC Roquefortine C DHTD->RoqC RoqD GlanA Glandicoline A RoqC->GlanA RoqM GlanB Glandicoline B GlanA->GlanB RoqO This compound This compound GlanB->this compound RoqN

Caption: The biosynthetic pathway of this compound in P. chrysogenum.

Part 2: Application Notes for Large-Scale Fermentation

Large-scale production of this compound can be adapted from the well-established protocols for penicillin fermentation, as P. chrysogenum is the producing organism for both.[8][9] The process involves a fed-batch submerged culture in a stirred-tank bioreactor to maximize biomass growth and subsequent secondary metabolite production.

Strain and Inoculum
  • Producing Organism: High-yielding strains of Penicillium chrysogenum. Strains can be maintained on sporulation agar slants.[10]

  • Inoculum Development: A multi-stage inoculum development is recommended to ensure a vigorous and homogeneous starter culture for the production bioreactor. This typically involves transferring spores to a baffled flask with a seed medium, followed by incubation in a shaker, and then transferring this culture to a seed fermenter before inoculating the main production vessel.[11]

Bioreactor Configuration
  • Type: Industrial-scale stirred-tank bioreactors are standard for Penicillium fermentations.[8][9]

  • Aeration & Agitation: P. chrysogenum is a strictly aerobic fungus. Efficient oxygen transfer is critical, especially during the rapid growth phase.[10] The morphology of the fungus (pellets vs. filamentous) significantly impacts broth viscosity and mass transfer.[12] High agitation and aeration rates are required, but shear stress must be managed to avoid mycelial damage.

  • Control Systems: The bioreactor must be equipped with probes and automated control systems for pH, temperature, and dissolved oxygen (DO).

Culture Media and Fermentation Parameters

The fermentation process is typically biphasic: a growth phase (trophophase) to rapidly accumulate biomass, followed by a production phase (idiophase) where growth slows and secondary metabolite production is induced, often by limiting a key nutrient like the carbon source.[5]

Table 1: Example Culture Media Compositions for P. chrysogenum Fermentation

Component Growth Phase Medium[13] Production Phase Medium[13] Purpose
Carbon Source Glycerol (7.5 g/L), Molasses (7.5 g/L) Lactose Monohydrate (10 g/L) Energy and biomass production. Lactose is a slowly metabolized sugar that promotes secondary metabolism.
Nitrogen Source Peptone (5.0 g/L) NH₄Cl (1.21 g/L), Ammonia (30 g/L) Essential for protein synthesis and cell growth.
Precursor - Phenylacetic acid (0.3 g/L) While for penicillin, precursor addition for this compound (e.g., tryptophan) could be explored.[4]

| Minerals/Salts | MgSO₄ (0.05 g/L), KH₂PO₄ (0.06 g/L), NaCl (4.0 g/L) | KH₂PO₄ (3.4 g/L), K₂SO₄ (3.95 g/L), MgSO₄·7H₂O (0.25 g/L) | Cofactors and essential ions for enzymatic activity and cell function. |

Table 2: Key Parameters for Large-Scale Fermentation of P. chrysogenum

Parameter Setpoint / Range Rationale & Control Method
Temperature 25-28 °C[14][15] Optimal range for growth and secondary metabolite production. Controlled via reactor jacket/coils.
pH 6.0 - 6.5[13] Maintain optimal pH for enzymatic activity and product stability. Controlled by automated addition of acid/base (e.g., HCl/NaOH).
Dissolved Oxygen (DO) > 20% saturation P. chrysogenum is highly sensitive to oxygen starvation, which inhibits production.[10] Controlled by modulating agitation speed, airflow rate, and reactor head pressure.
Agitation 120+ RPM (variable)[14][15] Ensures homogeneity and aids oxygen transfer. Speed is often increased as biomass and viscosity increase.

| Fermentation Time | 6 - 8 days[14] | Production typically peaks in the stationary phase before cell lysis becomes significant. |

Part 3: Experimental Protocols

The overall workflow involves preparing a viable inoculum, running the large-scale fermentation, and finally, extracting and purifying the target compound, this compound.

Workflow cluster_prep Upstream Processing cluster_ferm Fermentation cluster_downstream Downstream Processing Strain 1. Strain Maintenance (P. chrysogenum Slant) Inoculum 2. Inoculum Development (Shake Flask -> Seed Fermenter) Strain->Inoculum Fermenter 3. Large-Scale Fermentation (Production Bioreactor) Inoculum->Fermenter Harvest 4. Harvest & Biomass Separation (Filtration/Centrifugation) Fermenter->Harvest Extract 5. Solvent Extraction Harvest->Extract Purify 6. Chromatographic Purification Extract->Purify Final Pure this compound Purify->Final

Caption: Overall experimental workflow for this compound production.

Protocol 1: Inoculum Preparation
  • Spore Suspension: Prepare a spore suspension from a mature (7-10 day old) culture of P. chrysogenum grown on a suitable sporulation medium (e.g., Malt Extract Agar).[13] Aseptically add sterile water with a surfactant (e.g., 0.01% Tween 80) to the slant and gently scrape the surface to release spores.

  • Spore Count: Determine the spore concentration using a hemocytometer.

  • Seed Flask Culture: Inoculate a baffled shake flask containing sterile Growth Phase Medium (see Table 1) with the spore suspension to a final concentration of approximately 1 x 10⁸ spores/mL.

  • Incubation: Incubate the flask at 25-28 °C on a rotary shaker at ~200 RPM for 48-72 hours until dense mycelial growth is observed.

  • Seed Bioreactor: Aseptically transfer the contents of the shake flask to a sterilized seed bioreactor containing Growth Phase Medium (typically 5-10% of the production bioreactor volume). Cultivate under controlled conditions (Temperature, pH, DO) for another 24-48 hours.

Protocol 2: Large-Scale Fed-Batch Fermentation
  • Sterilization: Sterilize the production bioreactor containing the Production Phase Medium (see Table 1, initially without the full carbon source load). Media components like lactose may be sterilized separately to prevent caramelization and added aseptically.[13]

  • Inoculation: Aseptically transfer the culture from the seed bioreactor to the production bioreactor (5-10% v/v).

  • Batch Phase (Growth): Run the fermentation in batch mode for the first 24-48 hours to allow for initial biomass accumulation. Monitor key parameters (pH, DO, temperature) and control them according to the setpoints in Table 2.

  • Fed-Batch Phase (Production): Once initial substrate is consumed (indicated by a rise in DO and pH), begin the fed-batch phase. Continuously or intermittently feed a concentrated sterile solution of the carbon source (e.g., lactose) to maintain a low residual concentration, which promotes secondary metabolite production over growth.

  • Sampling: Aseptically draw samples at regular intervals (e.g., every 8-12 hours) to monitor biomass (dry cell weight), substrate concentration, pH, and this compound concentration (using HPLC).

  • Harvesting: After approximately 6-8 days, when the this compound production rate declines, terminate the fermentation. Cool the reactor to prevent product degradation and proceed immediately to harvesting.

Protocol 3: this compound Extraction and Purification

This protocol is an adaptation of lab-scale methods for larger volumes.[2][16][17]

  • Biomass Separation: Separate the fungal mycelium from the culture broth via large-scale filtration or centrifugation. The broth is the primary source of extracellular this compound.

  • Solvent Extraction:

    • Transfer the clarified culture broth to a liquid-liquid extraction vessel.

    • Extract the broth multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane.[2][16][17]

    • Combine the organic phases.

  • Concentration: Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Initial Fractionation (Column Chromatography):

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., CHCl₃:MeOH 1:1).

    • Apply the dissolved extract to a large column packed with Sephadex LH-20, eluting with the same solvent system.[16]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify this compound-containing fractions.

  • Final Purification (Silica Gel Chromatography):

    • Pool the enriched fractions and concentrate.

    • Subject the material to silica gel column chromatography.[16]

    • Elute with a gradient of non-polar to polar solvents (e.g., n-hexane:EtOAc, starting from 9:1 and gradually increasing the proportion of EtOAc).[16]

    • Collect fractions and analyze for purity.

  • Crystallization & Characterization: Pool the pure fractions, concentrate, and induce crystallization to obtain pure, pale-yellow this compound crystals.[16] Confirm identity and purity using techniques such as NMR, Mass Spectrometry, and HPLC.

References

Application Note: Preparation of Meleagrin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meleagrin is a fungal alkaloid derived from Penicillium species, recognized for its diverse biological activities, including antitumor, antibiotic, and anti-inflammatory properties.[1][2] It has been shown to exhibit cytotoxic effects against various human cancer cell lines, such as breast, lung, and leukemia cancer cells.[2][3] The mechanism of action involves the modulation of several key signaling pathways, including the inhibition of c-Met signaling and the activation of the Nrf2/HO-1 antioxidant pathway.[2][3][4] Given its poor water solubility, preparing a concentrated stock solution in an appropriate organic solvent is a critical first step for its use in cell culture-based assays.[1]

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility and accuracy in experimental results.

This compound Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₂₃H₂₃N₅O₄[1][5]
Molecular Weight 433.5 g/mol [1][5]
CAS Number 71751-77-4[1][4]
Appearance Pale-yellow solid/crystal[2][4]
Purity (Typical) >95% by HPLC[1]
Solubility Soluble in DMSO, ethanol, methanol, DMF. Poor water solubility.[1]
Long-Term Storage -20°C, protected from light[1][4]

Experimental Protocol: Preparing a 20 mM this compound Stock Solution

This protocol describes the preparation of a 20 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO), a common concentration used for in vitro studies.[3]

Materials

  • This compound powder (purity >95%)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

  • This compound is a bioactive compound; handle with care. Avoid inhalation of powder and direct contact with skin or eyes.

  • Work in a chemical fume hood when handling the powder and a laminar flow hood for all sterile procedures.

  • DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.

Procedure

  • Calculate the Required Mass:

    • To prepare a 20 mM stock solution, the required mass of this compound must be calculated. The formula to use is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example Calculation for 1 mL of a 20 mM stock:

      • Mass (mg) = 0.020 mol/L x 0.001 L x 433.5 g/mol x 1000 mg/g

      • Mass (mg) = 4.335 mg

    • Accurately weigh out 4.335 mg of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Working in a laminar flow hood, add 1 mL of sterile, cell culture-grade DMSO to the tube.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterilization (Optional but Recommended):

    • To ensure the stock solution is free of microbial contaminants, it can be sterilized by filtration.

    • Using a sterile syringe, draw up the this compound-DMSO solution.

    • Attach a 0.22 µm syringe filter (ensure it is compatible with DMSO) to the syringe.

    • Dispense the solution through the filter into a new, sterile, light-protected vial.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber, or foil-wrapped cryovials.[6]

    • Clearly label each aliquot with the compound name ("this compound"), concentration (20 mM in DMSO), preparation date, and your initials.

    • Store the aliquots at -20°C for long-term storage.[1][4] A working aliquot may be kept at 4°C for short-term use, as was done in one study where it was prepared twice a week.[2][3]

Quality Control

  • Solubility Check: After vortexing, ensure the solution is clear and free of any precipitate.

  • Final Concentration in Media: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). For example, a 1:1000 dilution of a 20 mM stock yields a 20 µM working concentration with a final DMSO concentration of 0.1%.

Visualizations

Experimental Workflow Diagram

G start Start calc Calculate Mass of this compound (e.g., 4.335 mg for 1 mL of 20 mM) start->calc weigh Weigh this compound Powder calc->weigh dissolve Dissolve in Sterile DMSO (e.g., 1 mL) weigh->dissolve vortex Vortex Until Fully Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) (Recommended) vortex->filter aliquot Aliquot into Light-Protected Vials filter->aliquot Yes filter->aliquot No label_vials Label Vials Clearly aliquot->label_vials store Store at -20°C label_vials->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution.

This compound Signaling Pathway Diagram: Inhibition of c-Met

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds pcMet Phosphorylated c-Met (Activated) cMet->pcMet Phosphorylation Proliferation Proliferation pcMet->Proliferation Migration Migration pcMet->Migration Invasion Invasion pcMet->Invasion This compound This compound This compound->pcMet Inhibits Downstream Downstream

Caption: this compound inhibits HGF-induced c-Met phosphorylation.

References

Application Notes and Protocols for In Vivo Experimental Design of Meleagrin Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meleagrin is a fungal-derived indole alkaloid with a range of biological activities, including anti-cancer, anti-inflammatory, anti-fibrotic, and antibacterial properties.[1][2][3][4][5][6] These application notes provide detailed protocols for the in vivo investigation of this compound's therapeutic potential in mouse models, focusing on its anti-cancer and anti-pulmonary fibrosis effects. The protocols are based on published studies and established experimental designs.

General Considerations for In Vivo Mouse Studies

Before commencing any in vivo experiment, it is crucial to adhere to ethical guidelines for animal research and to obtain approval from the relevant Institutional Animal Care and Use Committee (IACUC). Key considerations for robust experimental design include:

  • Animal Model Selection: The choice of mouse strain should be appropriate for the disease model. For instance, immunodeficient mice (e.g., athymic nude) are required for xenograft models of cancer.[1][3]

  • Power Analysis: To ensure statistically significant results and for ethical considerations, a power analysis should be conducted to determine the appropriate number of animals per group.[7]

  • Randomization and Blinding: Animals should be randomly assigned to experimental groups. To minimize bias, studies should be conducted in a blinded manner where possible.[7]

  • Control Groups: Appropriate control groups are essential for data interpretation. These typically include a vehicle control group and may include a positive control group (a known effective drug).

  • Animal Welfare: Throughout the study, animals should be monitored regularly for any signs of distress or toxicity. Body weight is a key indicator of general health.[1]

Application Note 1: Anti-Cancer Efficacy of this compound in a Breast Cancer Xenograft Model

This protocol details the investigation of this compound's anti-tumor activity in an orthotopic mouse model of triple-negative breast cancer (TNBC).[1] this compound has been shown to inhibit the c-Met signaling pathway, which is implicated in the proliferation, migration, and invasion of cancer cells.[1]

Signaling Pathway: c-Met Inhibition by this compound

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates Proliferation Cell Proliferation cMet->Proliferation Promotes Migration Cell Migration cMet->Migration Promotes Invasion Cell Invasion cMet->Invasion Promotes This compound This compound This compound->cMet Inhibits

Caption: this compound inhibits HGF-induced c-Met signaling.

Experimental Protocol

1. Animal Model:

  • Female athymic nude mice, 6-8 weeks old.

2. Cell Line:

  • MDA-MB-231 human breast cancer cell line.

3. This compound Preparation:

  • Dissolve this compound in a suitable vehicle, such as DMSO, and then dilute with saline or phosphate-buffered saline (PBS) to the final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

4. Experimental Workflow:

xenograft_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Cell_Culture Culture MDA-MB-231 cells Harvest Harvest and resuspend cells Cell_Culture->Harvest Implantation Orthotopically implant cells into mammary fat pad Harvest->Implantation Tumor_Growth Allow tumors to reach ~100 mm³ Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Tumor_Measurement Measure tumor volume 2-3 times/week Treatment->Tumor_Measurement Body_Weight Monitor body weight Treatment->Body_Weight Endpoint Euthanize mice and excise tumors for analysis at study end Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Orthotopic breast cancer xenograft workflow.

5. Experimental Groups:

  • Group 1 (Control): Vehicle administration (e.g., DMSO/saline).

  • Group 2 (this compound): this compound (10 mg/kg body weight), administered intraperitoneally (i.p.) three times per week.[1]

6. Procedure:

  • Inject 1 x 10^6 MDA-MB-231 cells in 100 µL of PBS/Matrigel into the mammary fat pad of each mouse.

  • Allow tumors to grow to a palpable size (approximately 100 mm³).

  • Randomize mice into the control and treatment groups.

  • Administer this compound or vehicle as described above for 3 weeks.[1]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice, and carefully excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Data Presentation

Table 1: Quantitative Endpoints for Anti-Cancer Efficacy Study

ParameterControl Group (Vehicle)This compound Group (10 mg/kg)p-value
Final Tumor Volume (mm³)Mean ± SDMean ± SD
Final Tumor Weight (g)Mean ± SDMean ± SD
Change in Body Weight (%)Mean ± SDMean ± SD
c-Met PhosphorylationRelative ExpressionRelative Expression

Application Note 2: Protective Effect of this compound Against Bleomycin-Induced Pulmonary Fibrosis

This protocol is designed to evaluate the anti-fibrotic and anti-inflammatory effects of this compound in a mouse model of bleomycin-induced lung injury.[2][8] this compound has been shown to exert its protective effects through multiple pathways, including the Nrf2/HO-1 and TLR4/NF-κB signaling cascades.[2][8]

Signaling Pathways in Pulmonary Fibrosis

fibrosis_pathways cluster_pro_fibrotic Pro-Fibrotic Signaling cluster_anti_fibrotic Anti-Fibrotic/Antioxidant Signaling Bleomycin Bleomycin TLR4 TLR4 Bleomycin->TLR4 Activates TGFb TGF-β1 Bleomycin->TGFb Upregulates NFkB NF-κB TLR4->NFkB Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation Fibrosis Fibrosis (Collagen, α-SMA) Inflammation->Fibrosis Smad2 p-Smad2 TGFb->Smad2 Smad2->Fibrosis This compound This compound This compound->TLR4 Inhibits This compound->NFkB This compound->TGFb Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->Bleomycin Counteracts ROS

Caption: this compound's modulation of fibrotic pathways.

Experimental Protocol

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

2. This compound Preparation:

  • Prepare as described in Application Note 1.

3. Experimental Workflow:

fibrosis_workflow cluster_groups Experimental Groups cluster_procedure Procedure cluster_analysis Endpoint Analysis Control Control Group Meleagrin_Only This compound Only Bleomycin_Only Bleomycin Only Treatment Bleomycin + this compound (Treatment) Protection This compound + Bleomycin (Protection) Pre_treatment Protection group receives this compound for 2 weeks Induction Induce lung fibrosis with a single intratracheal instillation of Bleomycin Pre_treatment->Induction Post_treatment All groups receive respective treatments daily for 3 weeks Induction->Post_treatment Sacrifice Sacrifice mice at day 21 Post_treatment->Sacrifice BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Sacrifice->BALF_Collection Lung_Harvest Harvest lungs for histology, biochemical assays, and gene expression Sacrifice->Lung_Harvest

Caption: Workflow for bleomycin-induced pulmonary fibrosis study.

4. Experimental Groups:

  • Group 1 (Control): Vehicle administration.

  • Group 2 (this compound only): this compound (5 mg/kg body weight), administered daily by oral gavage.[8]

  • Group 3 (Bleomycin only): Bleomycin (2.5 mg/kg) intratracheal instillation, followed by daily vehicle administration.[2]

  • Group 4 (Bleomycin + this compound - Treatment): Bleomycin instillation followed by daily this compound (5 mg/kg) administration for 3 weeks.[8]

  • Group 5 (this compound + Bleomycin - Protection): Daily this compound (5 mg/kg) administration for 2 weeks prior to and 3 weeks after bleomycin instillation.[8]

5. Procedure:

  • For the protection group, administer this compound for 14 days.

  • Anesthetize mice and induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (2.5 mg/kg). Control groups receive saline.

  • Administer this compound or vehicle daily for 21 days post-bleomycin instillation.

  • Monitor mice for changes in body weight and signs of respiratory distress.

  • At day 21, euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

  • Harvest the lungs for histopathological analysis (e.g., H&E and Masson's trichrome staining), hydroxyproline content assay (a measure of collagen), and analysis of gene and protein expression of fibrotic and inflammatory markers.

Data Presentation

Table 2: Quantitative Endpoints for Pulmonary Fibrosis Study

ParameterControlBleomycinBleomycin + this compoundThis compound + Bleomycinp-value
Lung Histology Score Mean ± SDMean ± SDMean ± SDMean ± SD
Hydroxyproline Content (µ g/lung ) Mean ± SDMean ± SDMean ± SDMean ± SD
BALF Total Cell Count (x10⁵) Mean ± SDMean ± SDMean ± SDMean ± SD
Lung MDA Level (nmol/mg protein) Mean ± SDMean ± SDMean ± SDMean ± SD
Lung GSH Level (µmol/g protein) Mean ± SDMean ± SDMean ± SDMean ± SD
Gene Expression (Relative Fold Change)
TGF-β11.0Mean ± SDMean ± SDMean ± SD
α-SMA1.0Mean ± SDMean ± SDMean ± SD
Collagen I1.0Mean ± SDMean ± SDMean ± SD
TNF-α1.0Mean ± SDMean ± SDMean ± SD
Nrf21.0Mean ± SDMean ± SDMean ± SD

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound in mouse models of cancer and pulmonary fibrosis. The detailed protocols and data presentation tables are intended to guide researchers in designing and executing robust experiments. Adherence to rigorous experimental design principles is paramount for obtaining reproducible and translatable results that can advance the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Assessing the Effect of Meleagrin on Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Meleagrin is a fungal alkaloid initially recognized for its antimicrobial and anti-proliferative properties. While its primary characterized mechanisms of action include the inhibition of the c-Met kinase and bacterial enoyl-acyl carrier protein reductase (FabI), its effects on mammalian fatty acid synthesis are not well-established. In fact, some evidence suggests that this compound does not interfere with mammalian fatty acid synthesis, highlighting its potential selectivity for bacterial pathways.

These application notes provide a comprehensive guide for researchers to investigate the potential effects of this compound on key aspects of mammalian fatty acid synthesis. The protocols outlined below will enable the systematic evaluation of this compound's impact on the primary enzymes of this pathway, overall cellular lipogenesis, and the upstream signaling pathways that regulate these processes. This information is critical for understanding the compound's selectivity, potential off-target effects, and its broader therapeutic applicability.

The fatty acid synthesis pathway is a critical metabolic process responsible for the de novo production of fatty acids from acetyl-CoA and malonyl-CoA. In mammals, this pathway is primarily regulated by two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). The expression and activity of these enzymes are tightly controlled by transcriptional regulators, most notably Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and by energy-sensing signaling pathways, such as the AMP-activated protein kinase (AMPK) cascade.

This document provides detailed protocols for:

  • In vitro enzyme activity assays for ACC and FAS.

  • Cell-based assays to measure de novo lipogenesis.

  • Western blot analysis to assess the activation of key regulatory proteins (AMPK and SREBP-1c).

II. Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables. Below are template tables with hypothetical data illustrating the expected outcomes of the described experiments.

Table 1: Effect of this compound on ACC and FAS Enzyme Activity

CompoundConcentration (µM)ACC Activity (% of Control)FAS Activity (% of Control)
Vehicle (DMSO)-100 ± 5.2100 ± 4.8
This compound198.5 ± 4.9101.2 ± 5.3
This compound1095.3 ± 6.197.8 ± 4.9
This compound5092.1 ± 5.594.5 ± 6.2
Positive Control (ACC Inhibitor)1015.2 ± 2.198.9 ± 5.1
Positive Control (FAS Inhibitor)1099.1 ± 4.720.5 ± 3.3

Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Cellular De Novo Lipogenesis

TreatmentConcentration (µM)[¹⁴C]-Acetate Incorporation (DPM/mg protein)Lipogenesis (% of Control)
Vehicle (DMSO)-15,840 ± 1,230100
This compound115,560 ± 1,15098.2
This compound1014,980 ± 1,31094.6
This compound5014,230 ± 1,28089.8
Positive Control (Lipogenesis Inhibitor)103,150 ± 45019.9

DPM: Disintegrations Per Minute. Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on AMPK and SREBP-1c Activation

TreatmentConcentration (µM)p-AMPKα (Thr172) / Total AMPKα (Relative Density)Nuclear SREBP-1c / Lamin B1 (Relative Density)
Vehicle (DMSO)-1.00 ± 0.081.00 ± 0.11
This compound11.05 ± 0.090.98 ± 0.12
This compound101.12 ± 0.100.95 ± 0.10
This compound501.15 ± 0.130.91 ± 0.09
Positive Control (AMPK Activator)-3.25 ± 0.210.45 ± 0.06
Positive Control (SREBP-1c Activator)-0.95 ± 0.072.80 ± 0.19

Data are presented as mean ± standard deviation of relative band densities from Western blots (n=3).

III. Experimental Protocols

Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol measures the activity of ACC by quantifying the amount of ADP produced, which is a direct product of the acetyl-CoA carboxylation reaction.

Materials:

  • Purified ACC enzyme

  • Acetyl-CoA

  • ATP

  • Potassium bicarbonate (KHCO₃)

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • This compound (and other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplate (white, flat-bottom)

  • Plate-reading luminometer

Procedure:

  • Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and BSA.

  • In a 96-well plate, add the test compounds (e.g., this compound) at various concentrations. Include a vehicle control (DMSO) and a known ACC inhibitor as a positive control.

  • Add the purified ACC enzyme to each well and incubate for 10-15 minutes at 37°C to allow for compound binding.

  • Initiate the reaction by adding a substrate mix containing acetyl-CoA, ATP, and KHCO₃.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of ACC activity relative to the vehicle control.

Protocol 2: In Vitro Fatty Acid Synthase (FAS) Activity Assay

This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified FAS enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • EDTA

  • DTT

  • This compound (and other test compounds)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT.

  • In a UV-transparent 96-well plate or cuvettes, add the reaction buffer, acetyl-CoA, and NADPH.

  • Add the test compounds (e.g., this compound) at various concentrations, a vehicle control (DMSO), and a known FAS inhibitor (e.g., Cerulenin) as a positive control.

  • Add the purified FAS enzyme to each well.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of FAS activity relative to the vehicle control.

Protocol 3: Cellular De Novo Lipogenesis Assay

This assay measures the rate of new fatty acid synthesis in cultured cells by quantifying the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into the lipid fraction.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • [¹⁴C]-sodium acetate

  • This compound (and other test compounds)

  • Phosphate-buffered saline (PBS)

  • Hexane/isopropanol (3:2, v/v)

  • Sodium sulfate (Na₂SO₄)

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

  • BCA protein assay kit

Procedure:

  • Plate cells in 12- or 24-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound, a vehicle control, or a positive control inhibitor for 2-4 hours.

  • Add [¹⁴C]-acetate (final concentration 1-2 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS to stop the incorporation.

  • Lyse the cells and extract the lipids by adding a hexane/isopropanol (3:2) solution to each well.

  • Transfer the lipid extract to a new tube containing Na₂SO₄ to remove any aqueous phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid residue in a scintillation cocktail and transfer to a scintillation vial.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • In parallel wells, determine the total protein concentration using a BCA assay for normalization.

  • Express the results as DPM per mg of protein and calculate the percentage of lipogenesis relative to the vehicle control.

Protocol 4: Western Blot Analysis of AMPK and SREBP-1c Activation

This protocol assesses the effect of this compound on the activation of key signaling proteins that regulate fatty acid synthesis. AMPK activation is determined by its phosphorylation at Threonine 172 (Thr172). SREBP-1c activation is measured by the abundance of its mature, nuclear form.

Materials:

  • Cell line of interest

  • This compound (and other test compounds)

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-AMPKα (Thr172)

    • Anti-total AMPKα

    • Anti-SREBP-1 (detects both precursor and mature forms)

    • Anti-Lamin B1 (nuclear loading control)

    • Anti-β-actin (cytosolic loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cultured cells with this compound at desired concentrations and time points. Include appropriate positive and negative controls.

  • For p-AMPK/Total AMPK analysis: Lyse the cells using whole-cell lysis buffer containing phosphatase inhibitors.

  • For nuclear SREBP-1c analysis: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use optimized dilutions as per the manufacturer's recommendations.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band densities using image analysis software. Normalize p-AMPKα to total AMPKα, and nuclear SREBP-1c to Lamin B1.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion AcetylCoA_cyto Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cyto->ACC ATP, HCO₃⁻ FAS Fatty Acid Synthase (FAS) AcetylCoA_cyto->FAS NADPH MalonylCoA Malonyl-CoA MalonylCoA->FAS FattyAcids Fatty Acids ACC->MalonylCoA ADP + Pi FAS->FattyAcids NADP⁺ Meleagrin_ACC This compound? Meleagrin_ACC->ACC Meleagrin_FAS This compound? Meleagrin_FAS->FAS Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDH AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate Citrate AcetylCoA_mito->Citrate Citrate->AcetylCoA_cyto ATP Citrate Lyase

Caption: Key enzymes in the mammalian fatty acid synthesis pathway.

Regulatory_Pathway cluster_regulation Regulation of Fatty Acid Synthesis AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK High AMP/ATP SREBP1c_ER SREBP-1c (ER) pAMPK->SREBP1c_ER Inhibits processing ACC ACC pAMPK->ACC Phosphorylation SREBP1c_N SREBP-1c (Nuclear) SREBP1c_ER->SREBP1c_N Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression (ACC, FAS) SREBP1c_N->Lipogenic_Genes pACC p-ACC (Inactive) ACC->pACC Meleagrin_AMPK This compound? Meleagrin_AMPK->AMPK Meleagrin_SREBP This compound? Meleagrin_SREBP->SREBP1c_ER Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Purified_Enzyme Purified Enzyme (ACC or FAS) Compound_Incubation Incubate with this compound Purified_Enzyme->Compound_Incubation Substrate_Addition Add Substrates Compound_Incubation->Substrate_Addition Activity_Measurement Measure Activity (Luminescence or A₃₄₀) Substrate_Addition->Activity_Measurement Cultured_Cells Culture Cells Cell_Treatment Treat with this compound Cultured_Cells->Cell_Treatment Lipogenesis_Assay Lipogenesis Assay ([¹⁴C]-Acetate) Cell_Treatment->Lipogenesis_Assay WB_Analysis Western Blot (p-AMPK, nSREBP-1c) Cell_Treatment->WB_Analysis Data_Analysis Data Analysis Lipogenesis_Assay->Data_Analysis WB_Analysis->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Meleagrin Production in Penicillium chrysogenum

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the yield of Meleagrin from Penicillium chrysogenum cultures.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My P. chrysogenum culture shows good growth but produces very low yields of this compound. What are the common causes and solutions?

Answer:

Low this compound yield despite healthy biomass accumulation is a common issue often linked to suboptimal culture conditions, nutrient limitations, or the timing of harvest. Secondary metabolite production, including this compound, typically initiates during the stationary phase of growth when primary growth slows.[1]

Possible Causes & Troubleshooting Steps:

  • Incorrect Harvest Time: this compound is a secondary metabolite, and its production is often highest during the stationary phase.[1] Harvesting during the exponential growth (log) phase will result in low yields.

    • Solution: Perform a time-course experiment. Collect and analyze culture samples every 24-48 hours to determine the optimal harvest time that corresponds with peak this compound concentration.

  • Suboptimal Culture Conditions: Temperature and pH play a crucial role in enzyme activity and secondary metabolism.

    • Solution: Optimize physical parameters. The optimal temperature for growth of P. chrysogenum is generally around 23°C, with an optimal pH range of 4.0 to 6.0.[2] Systematically vary the temperature (e.g., 20°C, 23°C, 28°C) and initial medium pH (e.g., 4.0, 5.0, 6.0, 7.0) to find the ideal conditions for this compound production.

  • Inappropriate Culture Method: Aeration and agitation significantly impact fungal morphology and metabolite production. Static cultures have been shown to produce higher yields of this compound compared to shaking cultures.[3]

    • Solution: Test static vs. shaking culture conditions. If using shaking cultures, experiment with different agitation speeds (e.g., 150 rpm, 200 rpm).

  • Nutrient Repression: High concentrations of easily metabolizable carbon or nitrogen sources can repress the genes responsible for secondary metabolite production.[4]

    • Solution: Modify the medium composition. Test different carbon sources (e.g., glucose, sucrose, mannitol) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[5] Also, consider precursor feeding as described in FAQ 2.

A logical workflow can help diagnose the issue systematically.

Caption: Troubleshooting workflow for low this compound yield.

FAQ 2: How can the culture medium be optimized to specifically enhance this compound production?

Answer:

Medium optimization is critical. The biosynthesis of this compound is directly dependent on the availability of its precursors: L-tryptophan and L-histidine.[6][7] Studies have shown that the pathway is particularly limited by the availability of tryptophan.[7]

Optimization Strategies & Protocols:

  • Precursor Feeding: Supplementing the culture medium with pathway precursors can significantly boost yield.

    • Protocol: Prepare stock solutions of L-tryptophan and L-histidine. Add them to the culture medium at the start of the fermentation or at the onset of the stationary phase. Experiment with a range of concentrations. Based on published data, adding up to 30 mM tryptophan has been shown to increase the production of this compound and its precursors.[7]

  • Carbon and Nitrogen Source Selection: The type and concentration of carbon and nitrogen sources affect the expression of secondary metabolite gene clusters.[5] Polysaccharide-based media can sometimes generate more secondary metabolites.[8]

    • Protocol: Design a matrix of experiments testing different sources. For example, use a basal medium like Potato Dextrose Broth (PDB) or Czapek-Dox and systematically substitute the carbon source (e.g., glucose, mannitol, maltose) and nitrogen source (e.g., peptone, yeast extract, sodium nitrate).[1][3][5]

Table 1: Example Data on Precursor Feeding Effects

Precursor Added Concentration Relative this compound Yield (%)
None (Control) - 100
L-Histidine 10 mM ~110
L-Tryptophan 10 mM ~250
L-Tryptophan 30 mM ~400

Note: Data is illustrative, based on findings that tryptophan is a limiting precursor.[7] Actual results may vary.

The biosynthetic pathway provides a clear rationale for precursor feeding.

Meleagrin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Trp L-Tryptophan RoqA RoqA (NRPS) Trp->RoqA His L-Histidine His->RoqA HTD HTD RoqA->HTD RoqR RoqR HTD->RoqR RoqD RoqD HTD->RoqD Branched Path DHTD DHTD RoqR->DHTD DHTD->RoqD RoqC Roquefortine C RoqD->RoqC RoqM_O RoqM / RoqO RoqC->RoqM_O Gland_B Glandicoline B RoqM_O->Gland_B RoqN RoqN Gland_B->RoqN This compound This compound RoqN->this compound

Caption: Simplified this compound biosynthetic pathway.[6][9]

FAQ 3: My high-yielding P. chrysogenum strain is losing productivity over successive subcultures. What is happening and how can it be prevented?

Answer:

This phenomenon is known as strain degeneration or instability and is common in industrial filamentous fungi that have undergone extensive strain improvement programs.[10] It can be caused by genetic mutations, deletions, or epigenetic changes that silence the biosynthetic gene clusters.

Prevention and Mitigation Strategies:

  • Proper Strain Storage: Avoid continuous subculturing on agar plates for long periods.

    • Solution: Prepare a large batch of spore suspensions or mycelial fragments from a high-yielding master culture. Store them in glycerol (20-25%) at -80°C for long-term preservation. Use a fresh vial from this master cell bank to start each new set of experiments.

  • Culture Initiation: The type of inoculum can affect culture performance.

    • Solution: Initiate liquid cultures from a standardized spore suspension (e.g., 1 x 10^5 spores/mL) rather than mycelial plugs, which can lead to higher variability.[11] If sporulation is poor, use standardized mycelial disks from a freshly grown solid culture.[12]

  • Periodic Re-selection: If productivity has already declined, it may be possible to recover high-yielding variants.

    • Solution: Plate the degenerated culture to obtain single-spore isolates. Screen a large number of these isolates in small-scale liquid cultures to identify any that have reverted to high-level this compound production.

Caption: Workflow for maintaining strain stability.

FAQ 4: What is a reliable protocol for extracting and quantifying this compound from the culture?

Answer:

A robust extraction and quantification protocol is essential for accurately assessing yield. This compound is an alkaloid and is typically extracted from both the culture broth and the mycelium using an organic solvent like ethyl acetate. Quantification is best achieved using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Extraction and Quantification

  • Harvesting:

    • Separate the mycelium from the culture broth by filtration (e.g., using Miracloth or vacuum filtration).

  • Extraction:

    • Broth: Partition the liquid broth with an equal volume of ethyl acetate three times.[13] Combine the organic layers.

    • Mycelia: Extract the mycelia with ethyl acetate or a methanol-based solvent system.[13] This can be enhanced by sonication.

    • Combine & Dry: Combine the broth and mycelial extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a dry crude extract.

  • Quantification by HPLC:

    • Standard Curve: Prepare a standard curve using purified this compound. Dissolve a known weight of the standard in a suitable solvent (e.g., methanol) to make a stock solution and then create a series of dilutions (e.g., 0.005 to 0.030 mg/mL).[3]

    • Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL).[3] Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (both often with 0.1% formic acid).

      • Detection: Diode Array Detector (DAD) or UV detector set to the appropriate wavelength for this compound (e.g., 347 nm).[3]

      • Injection Volume: 1-10 µL.[3]

    • Calculation: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. Express the final yield as mg per liter of culture (mg/L).

Table 2: Typical HPLC Parameters for this compound Analysis

Parameter Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 347 nm[3]

| Column Temperature | 30°C |

References

Technical Support Center: Overcoming Meleagrin Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Meleagrin in aqueous buffers. The information is presented in a question-and-answer format to directly tackle common problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring indole alkaloid with potential therapeutic properties, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2][3] It is a hydrophobic molecule, which means it has poor solubility in water and aqueous buffers commonly used in biological experiments.[4][5] This low solubility can lead to challenges in preparing accurate and effective concentrations for in vitro and in vivo studies, potentially causing compound precipitation and inaccurate experimental results.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions.[4][5][6] Other suitable solvents include ethanol and methanol.[4][5]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

To avoid cellular toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in an organic solvent like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform a serial or stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer, vortex or mix well, and then add this intermediate dilution to the final volume.

  • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final concentration of DMSO in your working solution. However, be mindful of the potential for solvent toxicity in your specific cell line or assay. Always validate the maximum tolerable DMSO concentration.

  • Use of Co-solvents: For in vivo studies where higher volumes are required, co-solvents can be employed. A common formulation is 1% DMSO in saline.[1][6]

  • Sonication: Gentle sonication of the final solution in a water bath sonicator can sometimes help to redissolve small amounts of precipitate.

  • Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your buffer.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the buffer. While specific data for this compound is limited, you could empirically test a small range of pH values if your experimental system allows for it.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterPoor[4][5]
Dimethyl Sulfoxide (DMSO)Soluble[4][5][6]
EthanolSoluble[4][5]
MethanolSoluble[4][5]

Table 2: Recommended Final DMSO Concentrations for Biological Assays

Assay TypeRecommended Max. Final DMSO ConcentrationNotes
In Vitro (Cell Culture)< 0.5%Always include a vehicle control.[6]
In Vivo (e.g., Mice)1% in SalineHas been used successfully for administration.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 433.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 20 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L x 0.001 L x 433.46 g/mol x 1000 mg/g = 8.67 mg

  • Weigh this compound: Carefully weigh out approximately 8.67 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

Materials:

  • 20 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the required volume of stock solution: To prepare 1 mL of a 10 µM working solution, use the formula M1V1 = M2V2:

    • (20 mM) x V1 = (10 µM) x (1 mL)

    • (20,000 µM) x V1 = (10 µM) x (1000 µL)

    • V1 = (10 x 1000) / 20,000 = 0.5 µL

  • Prepare an intermediate dilution (recommended): Directly pipetting 0.5 µL can be inaccurate. It is better to perform a serial dilution.

    • Step 1: Prepare a 1:100 intermediate dilution by adding 2 µL of the 20 mM stock solution to 198 µL of cell culture medium. This will give you a 200 µM solution.

    • Step 2: Prepare the final 10 µM working solution by adding 50 µL of the 200 µM intermediate dilution to 950 µL of cell culture medium.

  • Final DMSO Concentration: The final DMSO concentration in the 10 µM working solution prepared via this method will be 0.05%, which is well below the recommended limit for most cell culture experiments.

  • Mix and Use: Vortex the final working solution gently and use it immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock 20 mM Stock Solution dissolve->stock intermediate Prepare Intermediate Dilution (e.g., 200 µM) stock->intermediate Dilute in Aqueous Buffer final Prepare Final Dilution (e.g., 10 µM) intermediate->final working Working Solution (<0.5% DMSO) final->working

Caption: Workflow for preparing this compound solutions.

nrf2_pathway cluster_nucleus Inside Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates ROS Oxidative Stress (e.g., from Bleomycin) Keap1 Keap1 ROS->Keap1 inactivates Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE HO1 HO-1 (Antioxidant Proteins) ARE->HO1 activates transcription Cytoprotection Cytoprotection HO1->Cytoprotection Nrf2_n Nrf2 Nrf2_n->ARE

Caption: this compound activates the Nrf2/HO-1 pathway.

tlr4_nfkb_pathway cluster_nucleus Inside Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 inhibits LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammation induces transcription

Caption: this compound inhibits the TLR4/NF-κB pathway.

cmet_pathway This compound This compound cMet c-Met Receptor This compound->cMet inhibits HGF HGF HGF->cMet binds & activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the c-Met signaling pathway.

References

stability of Meleagrin in DMSO at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Meleagrin dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C.[1] In DMSO, stock solutions should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in DMSO at different temperatures?

While specific stability data for this compound in DMSO at various temperatures is not extensively published, general principles for compound stability in DMSO can be applied. Storage at room temperature is generally not recommended for extended periods. A study on a large compound library showed that after one year at room temperature in DMSO, only 52% of the compounds remained intact.[2] For short-term storage (a few days), 4°C is acceptable for many compounds, but -20°C is preferable for longer durations to minimize degradation.[3][4]

Q3: Can I store my this compound in DMSO solution at 4°C?

Storing this compound in DMSO at 4°C for a short period is likely acceptable. However, for storage longer than a few days, freezing at -20°C or -80°C is the recommended practice to ensure compound integrity.[4] One study on a diverse set of compounds in a DMSO/water mixture found that 85% were stable for up to 2 years at 4°C, but this may not apply to all molecules, including this compound.[3]

Q4: How many times can I freeze and thaw my this compound in DMSO stock solution?

It is best to minimize freeze-thaw cycles. Studies on general compound libraries in DMSO have shown no significant loss after 11 freeze/thaw cycles, but this can be compound-dependent.[5][6] To mitigate any potential degradation, it is highly recommended to prepare small, single-use aliquots of your this compound stock solution.

Q5: I noticed a precipitate in my this compound solution after thawing from -20°C. What should I do?

Precipitation can occur upon freezing. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely.[7] If the precipitate does not dissolve, gentle warming and sonication can be attempted. Always visually inspect the solution for complete dissolution before use in experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in DMSO due to improper storage.1. Prepare fresh stock solutions from solid this compound.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Store aliquots at -80°C for long-term use.4. Perform a stability test on your stock solution (see Experimental Protocols).
Loss of compound activity over time The compound may be degrading in solution.1. Verify the storage temperature and conditions.2. Consider the age of the stock solution; prepare fresh solutions regularly.3. Protect from light, as some compounds are light-sensitive.
Precipitate observed in the vial Low solubility at colder temperatures or solvent evaporation.1. Warm the vial to room temperature.2. Vortex or sonicate to redissolve the compound.3. Centrifuge the vial to pellet any insoluble material before taking the supernatant for your experiment.

Stability of Compounds in DMSO: General Data

While specific data for this compound is unavailable, the following table summarizes findings from studies on large compound libraries stored in DMSO.

Storage Condition Duration Observed Stability Source
Room Temperature3 months92% of compounds stable[2]
Room Temperature6 months83% of compounds stable[2]
Room Temperature1 year52% of compounds stable[2]
4°C (in DMSO/water 90/10)2 years85% of compounds stable[3]
-15°C with 11 freeze-thaw cycles11 cyclesNo significant compound loss observed[5][6]
-20°C (general recommendation)1 monthRe-examination of efficacy suggested[4]
-80°C (general recommendation)6 monthsGeneral guideline for stability in solvent[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO

This protocol outlines a general method to determine the stability of this compound in DMSO under your specific laboratory conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of this compound Stock Solution:

  • Dissolve a known concentration of this compound (e.g., 10 mM) in high-purity, anhydrous DMSO.

  • Aliquot this stock solution into several small, tightly sealed vials for each temperature condition to be tested (e.g., Room Temperature, 4°C, -20°C).

2. Time Point Zero (T0) Analysis:

  • Immediately after preparation, take one aliquot and dilute it to a working concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile/water).

  • Analyze this T0 sample by HPLC or LC-MS to obtain the initial peak area or concentration of this compound. This serves as your baseline.

3. Incubation at Different Temperatures:

  • Store the remaining aliquots at the selected temperatures.

4. Analysis at Subsequent Time Points:

  • At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each temperature condition.

  • Allow the frozen samples to thaw completely and ensure any precipitate is redissolved.

  • Prepare and analyze the samples in the same manner as the T0 sample.

5. Data Analysis:

  • For each time point and temperature, calculate the percentage of this compound remaining relative to the T0 sample.

  • Percentage Remaining = (Peak Area at Time X / Peak Area at T0) * 100

  • Plot the percentage of this compound remaining against time for each temperature to visualize the degradation kinetics.

Signaling Pathways and Experimental Workflows

This compound's Known Signaling Interactions

This compound has been reported to modulate several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Meleagrin_Signaling_Pathways This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Bax Bax This compound->Bax Inhibits Caspase3 Caspase-3 This compound->Caspase3 Inhibits Bcl2 Bcl2 This compound->Bcl2 Elevates cMet c-Met Signaling This compound->cMet Inhibits TGFb1 TGF-β1 This compound->TGFb1 Suppresses Smad2 Smad-2 This compound->Smad2 Suppresses TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NFkB->ProInflammatory_Cytokines HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Apoptosis Apoptosis Bax->Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis Proliferation_Migration Proliferation & Migration cMet->Proliferation_Migration TGFb1->Smad2 Fibrosis Fibrosis Markers (α-SMA, Collagen) Smad2->Fibrosis

Caption: this compound's interactions with various signaling pathways.

Workflow for Compound Stability Assessment

The following diagram illustrates the logical flow for assessing the stability of a compound like this compound in DMSO.

Stability_Workflow start Start: Prepare 10 mM This compound in DMSO aliquot Aliquot into multiple vials for each condition start->aliquot t0 T0 Analysis: Dilute and analyze one aliquot via LC-MS/HPLC aliquot->t0 storage Store remaining aliquots at: - Room Temperature - 4°C - -20°C aliquot->storage timepoint At each time point (T1, T2...Tn) retrieve one aliquot per condition storage->timepoint thaw Thaw and ensure complete dissolution timepoint->thaw analysis Analyze via LC-MS/HPLC using the same method as T0 thaw->analysis data Calculate % Remaining vs. T0 analysis->data end End: Determine stability under each condition data->end

Caption: Experimental workflow for stability testing of this compound in DMSO.

References

Technical Support Center: Meleagrin-Based Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Meleagrin in cell viability assays.

Troubleshooting Guides

Researchers may encounter several artifacts when using this compound in cell viability assays. The following table summarizes common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High background signal or false-positive results in colorimetric assays (e.g., MTT, XTT, MTS) This compound is a pale-yellow crystal, which may absorb light in the same range as the formazan product of tetrazolium salt reduction.[1] As a natural fungal metabolite, this compound or co-purified compounds may have intrinsic reducing activity, directly reducing the tetrazolium salt non-enzymatically.[2][3][4]Run a "compound-only" control (this compound in media without cells) to quantify its intrinsic absorbance and subtract this value from all experimental wells. Consider using a viability assay with a different detection method, such as a fluorescence-based assay (e.g., Resazurin) or a luminescence-based assay (e.g., ATP assay), which are generally less prone to colorimetric interference.[2][5]
Inconsistent or variable results between experiments The biological activity of this compound can be influenced by its stability and solubility in culture media. Inconsistent dissolution or degradation of the compound can lead to variable effective concentrations. Cell density at the time of treatment can significantly impact the apparent cytotoxicity.Prepare fresh stock solutions of this compound for each experiment and ensure complete solubilization. Use a consistent, optimized cell seeding density for all assays. Perform a dose-response curve for each new batch of this compound to ensure consistent potency.
Weak or no cytotoxic effect observed at expected concentrations The selected cell line may be resistant to this compound's cytotoxic effects. The incubation time may be insufficient for this compound to induce cell death. The compound may have degraded due to improper storage.Ensure the chosen cell line expresses the target of this compound, such as the c-Met receptor.[6] Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours). Store this compound stock solutions protected from light at -20°C or below.
Discrepancy between different viability assays (e.g., MTT vs. Apoptosis Assay) This compound may have cytostatic rather than cytotoxic effects at certain concentrations, inhibiting proliferation without immediately causing cell death.[6] Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity vs. apoptosis). This compound has been shown to induce apoptosis and cell cycle arrest.[7][8]Use multiple assay methods to gain a comprehensive understanding of this compound's effects. For example, combine a metabolic assay (MTT, MTS) with an assay for apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) and a cell proliferation assay (e.g., CFSE or BrdU incorporation).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: While the literature does not extensively detail the optimal solvent for cell culture use, compounds of this nature are typically dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in culture medium to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q2: At what wavelength should I be concerned about this compound's absorbance interfering with my assay?

A2: As a pale-yellow compound, this compound may exhibit some absorbance in the blue to violet range of the visible spectrum (approximately 400-500 nm). Assays that use a colorimetric readout in this range may be susceptible to interference. For example, the formazan product of MTS reduction is measured at ~490 nm.[9] It is always recommended to run a spectral scan of this compound in your assay medium to identify its specific absorbance peaks.

Q3: Can this compound's off-target effects influence my cell viability results?

A3: Yes, off-target effects are a possibility with any bioactive compound.[10] this compound has been reported to inhibit cytochrome P450s, and its precursor, Roquefortine C, has neurotoxic properties.[6] These effects could contribute to cytotoxicity in a manner independent of its primary mechanism of action in certain cell types. Using multiple cell lines and correlating the cytotoxic effect with the expression of the intended target (e.g., c-Met) can help to mitigate this uncertainty.

Q4: How does this compound affect the cell cycle, and how might this appear in my viability assay?

A4: this compound has been shown to induce cell cycle arrest at the G2/M phase.[7][8] In a metabolic-based viability assay like MTT or MTS, a cytostatic effect (cell cycle arrest) will appear as a reduction in signal over time compared to an untreated control, as the total metabolic activity of the treated cell population will be lower due to a lack of proliferation. This is a true biological effect, but it is important to distinguish it from direct cytotoxicity.

Q5: What are some alternative cell viability assays to use with this compound if I suspect interference?

A5: If you suspect interference with colorimetric assays, consider the following alternatives:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP content of viable cells, which is a robust indicator of cell health. The luminescent readout is less likely to be affected by colored compounds.[2]

  • Fluorescence-based assays (e.g., Resazurin/AlamarBlue): While still potentially subject to interference if this compound is fluorescent, these often provide a better signal-to-noise ratio than colorimetric assays.

  • LDH release assays: These measure cytotoxicity by quantifying the release of lactate dehydrogenase from cells with compromised membrane integrity. This is a measure of cell death, not metabolic activity.

  • Flow cytometry-based assays: Using viability dyes like Propidium Iodide (PI) or 7-AAD allows for the direct quantification of live and dead cells in a population and is not typically affected by the color of the compound.[11]

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231 Breast Cancer1.8 - 8.9[6]
MDA-468 Breast Cancer1.8 - 8.9[6]
BT-474 Breast Cancer1.8 - 8.9[6]
SK BR-3 Breast Cancer1.8 - 8.9[6]
MCF7 Breast Cancer1.8 - 8.9[6]
MCF7-dox Breast Cancer1.8 - 8.9[6]
A-549 Lung Cancer19.9[6]
HL-60 Leukemia7.4[6]
HepG2 Liver Cancer1.82[7][8]
HCT-116 Colon Cancer5.7[7]

Experimental Protocols

Protocol: Cell Viability Assessment using a Tetrazolium-Based (MTS) Assay

This protocol provides a general framework for assessing cell viability upon treatment with this compound using an MTS-based assay.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2x the final concentration).

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • To assess compound interference, include "compound-only" control wells containing this compound in medium without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition:

    • Following incubation, add 20 µL of the MTS reagent solution to each well, including the "compound-only" controls.[2][9]

    • Gently tap the plate to mix.

  • Incubation with MTS Reagent:

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "compound-only" control wells from the absorbance values of the corresponding experimental wells.

    • Express the viability of treated cells as a percentage of the vehicle control cells after background subtraction.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow General Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., MTS) incubate_treatment->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Calculate % Viability & IC50 read_plate->analyze_data

Caption: A generalized workflow for assessing cell viability after treatment with this compound.

signaling_pathway Simplified Signaling Pathway Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet Phosphorylated c-Met cMet->p_cMet Phosphorylation HGF HGF HGF->cMet Binds & Activates downstream Downstream Pro-Survival Signaling (e.g., PI3K/Akt) p_cMet->downstream proliferation Cell Proliferation & Survival downstream->proliferation This compound This compound This compound->p_cMet Inhibits

Caption: this compound inhibits the phosphorylation of the c-Met receptor, blocking pro-survival signaling.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Meleagrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthetic Meleagrin. The information is presented in a question-and-answer format to directly address common experimental challenges.

Section 1: Troubleshooting Guide

Low bioactivity of synthetic this compound can arise from a variety of factors, ranging from the quality of the synthetic compound itself to the specifics of the experimental setup. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Flow for Low this compound Bioactivity cluster_compound Compound-related Issues cluster_storage Handling-related Issues cluster_protocol Assay-related Issues start Start: Low Bioactivity Observed compound_quality Step 1: Verify Compound Quality start->compound_quality storage_handling Step 2: Check Storage and Handling compound_quality->storage_handling Compound OK purity Purity & Impurities compound_quality->purity stereochemistry Correct Stereochemistry compound_quality->stereochemistry experimental_protocol Step 3: Review Experimental Protocol storage_handling->experimental_protocol Storage OK solubility Solubility & Precipitation storage_handling->solubility stability Degradation storage_handling->stability data_analysis Step 4: Re-evaluate Data and Controls experimental_protocol->data_analysis Protocol OK reagents Reagent Quality experimental_protocol->reagents concentrations Incorrect Concentrations experimental_protocol->concentrations incubation Incubation Times experimental_protocol->incubation conclusion Conclusion: Isolate and Address the Issue data_analysis->conclusion Analysis OK cMet_Pathway This compound's Inhibition of the c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met (Active) cMet->P_cMet Phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) P_cMet->Downstream Activates Proliferation Cell Proliferation, Migration, Invasion Downstream->Proliferation Promotes This compound Synthetic this compound This compound->cMet Inhibits Phosphorylation FabI_Inhibition This compound's Inhibition of Bacterial Fatty Acid Synthesis FASII Bacterial Type II Fatty Acid Synthesis (FASII) Pathway FabI Enoyl-ACP Reductase (FabI) FASII->FabI Involves FattyAcids Fatty Acid Biosynthesis FabI->FattyAcids Essential for Membrane Bacterial Cell Membrane Integrity FattyAcids->Membrane Growth Bacterial Growth Membrane->Growth This compound Synthetic this compound This compound->FabI Inhibits

impact of culture media composition on Meleagrin production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meleagrin production. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental production of this compound, a promising bioactive alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a roquefortine C-derived alkaloid with antimicrobial and anti-proliferative properties. It is primarily produced by filamentous fungi of the genus Penicillium, with Penicillium chrysogenum and Penicillium oxalicum being notable producers.[1][2][3]

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound biosynthesis is a branched pathway that originates from the amino acids L-tryptophan and L-histidine. These precursors are used to synthesize roquefortine C, which is then converted through a series of enzymatic steps to glandicoline B and finally to this compound.[4] A key final step involves a methyltransferase enzyme.

Q3: What is a typical yield for this compound production in a laboratory setting?

A3: this compound yields can vary significantly based on the fungal strain and culture conditions. Through optimization, yields as high as 335 mg/L have been reported.[5][6]

Q4: What are the key factors influencing this compound production?

A4: The primary factors affecting this compound yield include the composition of the culture medium (carbon and nitrogen sources), the initial pH of the medium, the cultivation method (static vs. shaking), fermentation time, and temperature. The addition of biosynthetic precursors can also significantly boost production.[5][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production experiments.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

  • Suboptimal Culture Medium: The composition of the growth medium is critical for secondary metabolite production.

    • Recommendation: Start with a proven medium formulation. The "Fungus 2#" medium has been shown to be effective. If formulating your own medium, consider the impact of different carbon and nitrogen sources. Organic nitrogen sources are often more conducive to secondary metabolite production in fungi.[8][9]

  • Incorrect Initial pH: The pH of the culture medium can dramatically affect fungal growth and metabolism.

    • Recommendation: For this compound production by Penicillium sp. OUCMDZ-1435, an initial pH of 3.0 has been identified as optimal.[5][7] Growth may be inhibited at a pH of 2.5 or lower.

  • Inappropriate Cultivation Method: The choice between static and shaking culture can influence the production of secondary metabolites.

    • Recommendation: Static culture has been found to favor higher yields of this compound.[7]

  • Insufficient Fermentation Time: Secondary metabolite production often occurs during the stationary phase of fungal growth.

    • Recommendation: Optimal this compound production has been observed around 23 days of fermentation.[5] Monitor the production over time to determine the optimal harvest point for your specific strain and conditions.

  • Lack of Precursors: The biosynthesis of this compound is dependent on the availability of L-tryptophan and L-histidine.

    • Recommendation: Supplementing the culture medium with these precursors can significantly increase the yield. Adding both L-tryptophan and L-histidine has been shown to boost production.[4][7]

Issue 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Variability in Inoculum: The age and density of the fungal inoculum can lead to variations in fermentation performance.

    • Recommendation: Standardize your inoculum preparation. Use a consistent amount of spore suspension or mycelial plugs from a culture of a specific age.

  • Fluctuations in Temperature: Inconsistent temperature control can affect fungal growth and enzyme activity.

    • Recommendation: Maintain a constant temperature of 28-30°C for optimal this compound production.[7]

  • Changes in Media Preparation: Minor variations in media components or preparation can impact the final yield.

    • Recommendation: Ensure accurate weighing of all components and consistent sterilization procedures.

Data Presentation

Table 1: Composition of Culture Media for Penicillium Species
ComponentFungus 2# Medium[7]Czapek–Dox Yeast Liquid Medium[1]Compound Media-α[10]SMP Medium[11]
Carbon Source GlucoseSucroseSucroseGlucose, Lactose
Nitrogen Source Peptone, Yeast ExtractSodium Nitrate, Yeast ExtractPeptone, Yeast ExtractUrea, Ammonium Acetate
Salts KH2PO4, MgSO4·7H2OK2HPO4, KCl, MgSO4·7H2O, FeSO4·7H2ONaCl, Na2HPO4Na2SO4, K2HPO4, KH2PO4
Other ----
Table 2: Optimized Conditions for this compound Production by Penicillium sp. OUCMDZ-1435[5][7]
ParameterOptimal Condition
Culture Medium Fungus 2#
Initial pH 3.0
Cultivation Method Static
Temperature 28-30°C
Fermentation Time ~23 days
Precursor Addition L-tryptophan and L-histidine
Optimized Yield 335 mg/L

Experimental Protocols

Protocol 1: Optimized Production of this compound

This protocol is based on the successful optimization study for Penicillium sp. OUCMDZ-1435.[5][7]

  • Media Preparation:

    • Prepare "Fungus 2#" liquid medium.

    • Adjust the initial pH of the medium to 3.0.

    • Sterilize the medium by autoclaving.

    • Aseptically add stock solutions of L-tryptophan and L-histidine to the cooled medium.

  • Inoculation:

    • Inoculate the liquid medium with a fresh culture of the Penicillium strain.

  • Incubation:

    • Incubate the culture under static conditions at 28-30°C for approximately 23 days.

  • Extraction:

    • After the incubation period, separate the mycelium from the broth by filtration.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted with methanol for any intracellular product.[1]

  • Purification and Quantification:

    • The crude extract can be further purified using chromatographic techniques such as column chromatography on Sephadex LH-20 or silica gel.

    • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC) with a standard curve.

Visualizations

Meleagrin_Biosynthesis_Pathway L-Tryptophan L-Tryptophan Roquefortine_C Roquefortine C L-Tryptophan->Roquefortine_C Multiple Steps L-Histidine L-Histidine L-Histidine->Roquefortine_C Multiple Steps Glandicoline_B Glandicoline B Roquefortine_C->Glandicoline_B Enzymatic Conversion This compound This compound Glandicoline_B->this compound Methylation (RoqN/OxaG)

Caption: Biosynthetic pathway of this compound from precursors.

Experimental_Workflow_Meleagrin_Production cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing Media_Prep Medium Preparation (Fungus 2#, pH 3.0) Inoculation Inoculation Media_Prep->Inoculation Incubation Static Incubation (28-30°C, ~23 days) Inoculation->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Purification Chromatography Extraction->Purification Analysis HPLC Quantification Purification->Analysis

Caption: Workflow for optimized this compound production.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low this compound Yield Medium Suboptimal Medium Low_Yield->Medium pH Incorrect pH Low_Yield->pH Culture_Method Wrong Cultivation Low_Yield->Culture_Method Time Insufficient Time Low_Yield->Time Precursors Missing Precursors Low_Yield->Precursors Use_Fungus2 Use Fungus 2# Medium Medium->Use_Fungus2 Adjust_pH Set pH to 3.0 pH->Adjust_pH Static_Culture Use Static Culture Culture_Method->Static_Culture Extend_Time Ferment for ~23 days Time->Extend_Time Add_Precursors Add Trp & His Precursors->Add_Precursors

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Meleagrin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce Meleagrin degradation during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. It is also crucial to protect it from light and moisture. When stored under these conditions, this compound has been reported to be stable for at least two years.

Q2: Can I store this compound at 4°C?

Short-term storage at 4°C is permissible for immediate use. However, for periods longer than a few days, -20°C is strongly recommended to minimize degradation.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF). It has poor solubility in water.

Q4: How should I store this compound in solution?

This compound solutions are generally less stable than the solid form. If you must store it in solution, use an anhydrous organic solvent, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or preferably -80°C. Protect the solutions from light. For aqueous buffers, the stability will be highly pH-dependent, with acidic to neutral pH being generally preferred for indole alkaloids. It is advisable to prepare fresh solutions for critical experiments.

Q5: What are the likely degradation pathways for this compound?

As an indole alkaloid, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The amide and other labile functional groups in the this compound structure can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.

  • Oxidation: The indole ring and other electron-rich moieties are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of the molecule.

Q6: How can I detect this compound degradation?

The most common method for detecting and quantifying this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A change in the peak area of this compound over time, or the appearance of new peaks in the chromatogram, indicates degradation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results or loss of bioactivity. Degradation of this compound stock solution.1. Prepare fresh this compound solutions for each experiment from solid material. 2. If using a stored solution, perform an HPLC analysis to check for purity and concentration before use. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 4. Ensure solvents are of high purity and anhydrous.
Appearance of new, unexpected peaks in HPLC analysis. This compound has degraded during storage or sample preparation.1. Review storage conditions (temperature, light, moisture). 2. Analyze a freshly prepared sample to confirm the identity of the this compound peak. 3. If the sample was prepared in an aqueous buffer, check the pH. Indole alkaloids can be unstable at alkaline pH. 4. If using solvents like THF or ether, check for the presence of peroxides.
Precipitation observed in this compound stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the vial to room temperature and vortex to redissolve. 2. If precipitation persists, briefly sonicate the solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation during storage. 4. Consider using a solvent in which this compound has higher solubility, if compatible with the experiment.
Color change in solid this compound or its solution. Oxidation or photodegradation.1. Discard the discolored compound. 2. Ensure the solid compound is stored in an amber vial under an inert atmosphere (e.g., argon or nitrogen) if possible. 3. Protect solutions from light at all times by using amber vials or wrapping them in aluminum foil.

Quantitative Data Summary

The following tables provide hypothetical data from a forced degradation study on this compound to illustrate its stability under various conditions. Note: This data is for illustrative purposes to guide experimental design, as specific public data on this compound's forced degradation is limited.

Table 1: Effect of Temperature on this compound Stability (Solid State, 1 Month)

Storage TemperaturePurity (%)Appearance
-20°C99.5White to off-white powder
4°C98.2White to off-white powder
25°C (Room Temp)91.0Slight yellowish tint
40°C82.5Yellowish powder

Table 2: Stability of this compound (1 mg/mL in DMSO) at Different Temperatures (1 Week)

Storage TemperaturePurity (%)
-80°C99.8
-20°C99.1
4°C96.5
25°C (Room Temp)88.0

Table 3: Effect of pH on this compound Stability in Aqueous Buffer (10% Acetonitrile, 24 hours at 25°C)

pHPurity (%)
3.097.2
5.098.5
7.495.1
9.078.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and sensitive conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in acetonitrile to direct sunlight for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples by HPLC-UV/MS. Compare the chromatograms of the stressed samples with a control sample (this compound stock solution diluted with the mobile phase).

Protocol 2: HPLC Method for this compound Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 20% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, or MS in positive ion mode.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C stock->acid base Base Hydrolysis 0.1 M NaOH, 60°C stock->base oxidation Oxidation 3% H2O2, RT stock->oxidation photo Photodegradation Solution, Sunlight stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Solid, 60°C thermal->hplc photo->hplc data Data Interpretation (Purity, Degradants) hplc->data degradation_pathways cluster_degradation Degradation Products This compound This compound hydrolysis_prod Hydrolysis Products (e.g., ring-opened) This compound->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidation Products (e.g., N-oxides, hydroxylated) This compound->oxidation_prod O₂ / Peroxides photo_prod Photodegradation Products This compound->photo_prod Light (hν)

addressing batch-to-batch variability in Meleagrin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address batch-to-batch variability in Meleagrin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, focusing on identifying root causes and providing actionable solutions.

Issue IDProblemPotential CausesSuggested Solutions
M-001 Low or No this compound Yield Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration for Penicillium chrysogenum.- Verify and calibrate pH and temperature probes. - Optimize fermentation parameters based on the recommended ranges in Table 1. - Ensure adequate and consistent aeration and agitation.
Nutrient Limitation or Imbalance: Depletion of essential nutrients (carbon, nitrogen) or presence of repressive substances.- Analyze nutrient levels in the fermentation broth. - Implement a fed-batch strategy to maintain optimal nutrient concentrations. - Refer to Table 2 for recommended media component adjustments.
Genetic Instability of the Fungal Strain: Loss of the this compound biosynthetic gene cluster over successive subcultures.- Use a fresh culture from a cryopreserved stock for each fermentation run. - Perform regular genetic verification of the production strain.
M-002 High Batch-to-Batch Variability in Yield Inconsistent Inoculum Quality: Variations in spore concentration, viability, or age of the seed culture.- Standardize the inoculum preparation protocol, including spore counting and viability assays. - Use a consistent age for the seed culture in all production runs.
Fluctuations in Raw Material Quality: Variability in the composition of complex media components (e.g., yeast extract, peptone).- Source raw materials from a single, reliable supplier. - Perform quality control checks on incoming raw materials.
Inadequate Process Control: Poorly controlled pH, temperature, or dissolved oxygen levels during fermentation.- Implement automated process control systems to maintain stable fermentation parameters. - Regularly calibrate all monitoring sensors.
M-003 Presence of Impurities or Co-metabolites Metabolic Pathway Branching: Shifting of metabolic flux towards the production of related alkaloids like Roquefortine C.- Optimize fermentation conditions to favor the this compound biosynthetic pathway (see Table 1). - Adjust precursor feeding strategies.
Inefficient Extraction and Purification: Co-extraction of other secondary metabolites or media components.- Optimize the extraction solvent system and purification chromatography conditions. - Refer to the detailed Extraction and Purification Protocol below.
M-004 Degradation of this compound Product pH and Temperature Instability: this compound may be sensitive to extreme pH or high temperatures during extraction and storage.- Maintain a neutral pH during extraction and purification steps. - Avoid excessive heat; use rotary evaporation at low temperatures. - Store the purified this compound at -20°C or below, protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fungal strain for this compound production?

A1: Penicillium chrysogenum is a well-documented and commonly used fungal species for producing this compound and its precursors.[1][2][3][4] Specific high-yielding strains may be obtained through strain improvement programs.

Q2: How do nutrient sources affect this compound production?

A2: The type and concentration of carbon and nitrogen sources are critical.[5][6][7][8] For instance, slowly metabolized sugars like lactose can sometimes lead to higher yields of secondary metabolites compared to rapidly consumed glucose, which can cause catabolite repression.[7] The availability of precursor amino acids, such as tryptophan and histidine, is also crucial for the biosynthesis of the alkaloid backbone.[3][4]

Q3: What are the key environmental factors influencing this compound yield?

A3: Key environmental factors include pH, temperature, and aeration. The production of many fungal secondary metabolites is highly sensitive to pH, with optimal production often occurring within a specific range.[9][10] Temperature affects fungal growth and enzyme kinetics, while adequate aeration is necessary for the aerobic biosynthesis of this compound.[11][12][13]

Q4: How can I accurately quantify the this compound concentration in my sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this compound quantification.[12][13] A detailed protocol is provided in the Experimental Protocols section. It is essential to use a validated method with a pure this compound standard for accurate results.

Q5: What is the role of precursor feeding in improving this compound yield?

A5: Feeding precursors of the this compound biosynthetic pathway, such as L-tryptophan and L-histidine, can potentially increase the final product yield, especially if the endogenous supply of these precursors is a limiting factor.[3]

Data Presentation

Table 1: Optimized Fermentation Parameters for this compound Production in P. chrysogenum

ParameterOptimized RangeImpact on Production
Temperature25-28 °CAffects fungal growth rate and enzyme activity for secondary metabolism.[12][13]
pH5.5 - 6.5Influences nutrient uptake and the expression of biosynthetic genes.[9][10]
Agitation120 - 180 rpmEnsures homogenous mixing of nutrients and prevents cell clumping.[12][13]
Aeration1.0 - 1.5 vvmProvides necessary oxygen for the aerobic biosynthetic pathway.[11]
Incubation Time6 - 8 daysMaximum yield is typically observed in the late stationary phase.[12][13]

Table 2: Media Composition for Enhanced this compound Production

ComponentConcentration (g/L)Role in Fermentation
Sucrose20 - 30Primary carbon source for fungal growth and metabolism.[12]
Yeast Extract3 - 5Provides nitrogen, vitamins, and growth factors.[12]
Peptone5Additional source of nitrogen and amino acids.
NaCl5Maintains osmotic balance.[4]
Na₂HPO₄5Buffering agent to maintain stable pH.[4]
L-Tryptophan1 - 2 (optional)Precursor for the indole ring of this compound.[3]
L-Histidine1 - 2 (optional)Precursor for the imidazole portion of the this compound backbone.[3]

Experimental Protocols

Protocol 1: Fermentation of Penicillium chrysogenum for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved culture of P. chrysogenum to a potato dextrose agar (PDA) plate.

    • Incubate at 25°C for 5-7 days until sporulation is observed.

    • Harvest spores by adding sterile saline solution with 0.1% Tween 80 to the plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁸ spores/mL.

  • Seed Culture:

    • Inoculate 100 mL of seed medium (Table 2) in a 500 mL Erlenmeyer flask with the spore suspension.

    • Incubate at 25°C, 180 rpm for 48 hours.

  • Production Fermentation:

    • Transfer the seed culture (5% v/v) to the production medium (Table 2) in a fermenter.

    • Maintain the fermentation parameters as outlined in Table 1.

    • Monitor the fermentation for 6-8 days, collecting samples periodically for analysis.

Protocol 2: Extraction and Purification of this compound
  • Harvesting:

    • After fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelia separately with methanol, followed by ethyl acetate.[2]

    • Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography using Sephadex LH-20 with a mobile phase of CHCl₃:MeOH (1:1).[1]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool the fractions containing this compound and further purify using silica gel column chromatography with a gradient of n-hexane:ethyl acetate.[2]

Protocol 3: Quantification of this compound by HPLC-UV
  • Sample Preparation:

    • Dissolve a known weight of the purified sample or crude extract in methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm.

    • Column Temperature: 40°C.

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Meleagrin_Biosynthesis Histidine L-Histidine RoqA RoqA (NRPS) Histidine->RoqA Tryptophan L-Tryptophan Tryptophan->RoqA HTD Histidyltryptophanyldiketopiperazine (HTD) RoqA->HTD RoqD RoqD (Prenyltransferase) HTD->RoqD Roquefortine_C Roquefortine C RoqD->Roquefortine_C RoqO_M RoqO/RoqM (Oxygenases) Roquefortine_C->RoqO_M Glandicoline_B Glandicoline B RoqO_M->Glandicoline_B RoqN RoqN (Methyltransferase) Glandicoline_B->RoqN This compound This compound RoqN->this compound

Caption: Simplified biosynthetic pathway of this compound from precursor amino acids.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_QC Quality Control Inoculum Inoculum Preparation (P. chrysogenum) Seed_Culture Seed Culture Inoculum->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvesting (Filtration/Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Chromatography (Sephadex & Silica Gel) Extraction->Purification Analysis HPLC-UV Analysis Purification->Analysis Quantification Quantification Analysis->Quantification Final_Product Pure this compound Quantification->Final_Product

Caption: General experimental workflow for this compound production and quality control.

Troubleshooting_Logic Start Low this compound Yield Check_Fermentation Check Fermentation Parameters (pH, Temp, etc.) Start->Check_Fermentation Check_Media Analyze Media Composition Check_Fermentation->Check_Media Optimal Optimize_Fermentation Optimize Fermentation Conditions Check_Fermentation->Optimize_Fermentation Suboptimal Check_Inoculum Verify Inoculum Quality Check_Media->Check_Inoculum Sufficient Optimize_Media Adjust Media Components Check_Media->Optimize_Media Deficient Check_Extraction Review Extraction & Purification Protocol Check_Inoculum->Check_Extraction Consistent Standardize_Inoculum Standardize Inoculum Preparation Check_Inoculum->Standardize_Inoculum Inconsistent Optimize_Extraction Optimize Downstream Processing Check_Extraction->Optimize_Extraction Inefficient End Improved Yield Optimize_Fermentation->End Optimize_Media->End Standardize_Inoculum->End Optimize_Extraction->End

Caption: Logical troubleshooting workflow for addressing low this compound yield.

References

Validation & Comparative

Unveiling the Antibacterial Potential: A Comparative Analysis of Meleagrin and Roquefortine C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a perpetual endeavor. This guide provides a detailed comparison of the antibacterial activities of two fungal metabolites, Meleagrin and Roquefortine C. By presenting supporting experimental data and methodologies, we aim to offer a clear perspective on their potential as antibacterial lead compounds.

At a Glance: this compound vs. Roquefortine C

FeatureThis compoundRoquefortine C
Primary Antibacterial Target Gram-positive bacteria[1]Gram-positive bacteria[2][3]
Mechanism of Action Inhibition of bacterial enoyl-acyl carrier protein reductase (FabI)[1]Potentially interferes with bacterial respiration[2]
Antibacterial Effect BactericidalBacteriostatic[2]
Reported Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus 0.25 mg/mL[4]~80 µg/mL (average against Gram-positive organisms)[2]
Additional Notes Active against multi-drug resistant strains like MRSA.[5] Also exhibits antibiofilm activity.[4]Activity may be dependent on the presence of haemoproteins in the bacteria.[3]

In-Depth Analysis of Antibacterial Activity

This compound, a prenylated indole alkaloid, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the targeted inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[1] This targeted approach makes it a promising candidate for further investigation, especially in the context of rising antibiotic resistance. One study reported a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL for this compound against Staphylococcus aureus.[4] Furthermore, derivatives of this compound have shown potent activity with MIC values in the range of 8–16 μg/mL against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[5]

Roquefortine C, another fungal metabolite, also exhibits antibacterial properties against Gram-positive organisms.[2][3] Unlike this compound, its mode of action is believed to be through the disruption of bacterial respiration, leading to a bacteriostatic effect where the growth of the bacteria is inhibited rather than the bacteria being killed.[2] Research indicates an average MIC of approximately 80 µg/mL for Roquefortine C against various Gram-positive bacteria.[2] It has been suggested that its activity may be linked to the presence of haemoproteins in the target bacteria.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Roquefortine C's antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Roquefortine C)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds (this compound, Roquefortine C)

  • Sterile filter paper disks

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton agar plates

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Visualizing Experimental Workflow

To illustrate a common experimental process in antibacterial testing, the following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This guide provides a foundational comparison of the antibacterial properties of this compound and Roquefortine C. Further research, including head-to-head comparative studies against a broader range of bacterial strains and in vivo efficacy assessments, is warranted to fully elucidate their therapeutic potential.

References

Meleagrin and Oxaline: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meleagrin and oxaline, two fungal-derived indole alkaloids, have garnered significant attention in the scientific community for their potent biological activities. Both compounds, primarily isolated from Penicillium species, share a common biosynthetic precursor, roquefortine C, and possess a unique triazaspirocyclic skeleton.[1] Despite their structural similarities, subtle chemical differences, notably the O-methylation in oxaline, lead to distinct mechanisms of action and biological consequences.[2][3] This guide provides a comprehensive comparison of the biological effects of this compound and oxaline, supported by experimental data and detailed methodologies.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the cytotoxic and antimicrobial activities of this compound and oxaline from various studies, presenting a quantitative comparison of their potency.

Table 1: Comparative Cytotoxicity (IC50 values in µM)
Cell LineCancer TypeThis compound (µM)Oxaline (µM)Reference
HepG2 Hepatocellular Carcinoma1.824.27[4][5]
MCF-7 Breast Adenocarcinoma4.94>40[4][5]
HCT-116 Colorectal Carcinoma5.7>40[4][5]
A549 Lung Carcinoma19.9>40[5][6]
K562 Chronic Myelogenous Leukemia>40>40[4][5]
P6C ->40>40[4][5]
HL-60 Promyelocytic Leukemia7.4-[6]
BEL-7402 Hepatocellular Carcinoma--[6]
MOLT-4 T-lymphoblastic Leukemia--[6]
HGC27 Gastric Cancer2.01 (Isothis compound)-[7]

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.

Table 2: Comparative Antimicrobial Activity
Target Organism/EnzymeThis compoundOxalineReference
Staphylococcus aureus Inhibits growth-[8]
S. aureus FabI Inhibits (IC50: 30-50 µM)Inhibits (IC50: 30-50 µM)[1]
E. coli FabI Inhibits (IC50: 30-50 µM)Inhibits (IC50: 30-50 µM)[1]

Mechanisms of Action and Signaling Pathways

This compound and oxaline exert their biological effects through distinct molecular mechanisms. This compound demonstrates a broader spectrum of activity, including anticancer, anti-inflammatory, and antibacterial effects, while oxaline's primary reported activity is as a potent inhibitor of cell division.

This compound: A Multi-Targeting Agent

This compound's anticancer activity is multifaceted. It has been shown to inhibit the proliferation of various cancer cell lines and arrest the cell cycle at the G2/M phase.[6] Furthermore, it exhibits anti-inflammatory and anti-fibrotic properties by modulating key signaling pathways. One of the notable mechanisms is its ability to suppress the TGF-β1/Smad-2 pathway, which is crucial in fibrosis development.[9]

Meleagrin_TGF_Pathway cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad2 p-Smad2 TGFBR->pSmad2 Phosphorylation Complex p-Smad2/Smad4 Complex pSmad2->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Fibrotic Gene Expression This compound This compound This compound->TGFBR Inhibition

This compound's inhibition of the TGF-β1/Smad-2 signaling pathway.

In the context of its antibacterial activity, this compound acts as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis.[8] This dual-action capability against both cancer and bacterial targets makes this compound a compound of significant interest for further drug development.

Oxaline: A Potent Mitotic Inhibitor

The primary mechanism of action for oxaline is the inhibition of tubulin polymerization.[10][11] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M phase, ultimately inducing apoptosis in cancer cells.[12]

Oxaline_Tubulin_Pathway Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly M_Phase M Phase Arrest Spindle->M_Phase Leads to Oxaline Oxaline Oxaline->Tubulin Inhibition

Oxaline's mechanism of inhibiting tubulin polymerization.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or oxaline and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Cell Migration Assay (Wound Healing Assay)

The wound healing or scratch assay is used to evaluate cell migration.[3]

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

  • Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.

  • Image Acquisition (Time 0): Capture images of the scratch at time 0.

  • Compound Treatment: Treat the cells with the desired concentration of this compound or oxaline.

  • Incubation and Imaging: Incubate the cells and capture images of the same field at regular intervals (e.g., 24 and 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[10][14]

  • Cell Treatment: Treat cells with this compound or oxaline for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.[15]

  • Reaction Setup: In a 96-well plate, add purified tubulin (2 mg/mL) to a polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10 µM fluorescent reporter).

  • Compound Addition: Add this compound, oxaline, or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the wells.

  • Polymerization Monitoring: Monitor tubulin polymerization at 37°C for 60 minutes by measuring the increase in fluorescence at an excitation of 360 nm and emission of 450 nm.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves and determine the extent of inhibition or promotion of tubulin assembly.

Staphylococcus aureus FabI Inhibition Assay

This assay determines the inhibitory activity of compounds against the FabI enzyme.[16]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM buffer (pH 6.5), 50 µM NADPH, 25 µM crotonyl-ACP, and recombinant S. aureus FabI enzyme.

  • Compound Addition: Add various concentrations of the test compound (this compound or oxaline) to the reaction mixture.

  • Reaction Monitoring: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time at 30°C.

  • Data Analysis: Calculate the initial reaction velocities at different compound concentrations to determine the IC50 value.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity (MTT) cluster_migration Migration (Wound Healing) cluster_cellcycle Cell Cycle (Flow Cytometry) cluster_tubulin Tubulin Polymerization C1 Cell Seeding C2 Compound Treatment C1->C2 C3 MTT Addition C2->C3 C4 Absorbance Reading C3->C4 M1 Create Monolayer M2 Scratch Wound M1->M2 M3 Image (0h) & Treat M2->M3 M4 Image (24/48h) M3->M4 CC1 Cell Treatment CC2 Fixation CC1->CC2 CC3 PI Staining CC2->CC3 CC4 FACS Analysis CC3->CC4 T1 Reaction Setup T2 Compound Addition T1->T2 T3 Monitor Fluorescence T2->T3 T4 Analyze Curves T3->T4

Workflow for key in vitro biological assays.

Conclusion

References

Meleagrin: A Selective c-Met Inhibitor for Cancer Therapy - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are crucial players in cell proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a known driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of Meleagrin, a fungal-derived indole alkaloid, with other known c-Met inhibitors, supported by experimental data to validate its potential as a selective therapeutic agent.[5][6]

This compound: An Overview

This compound, a natural product isolated from the endophytic fungus Penicillium chrysogenum, has emerged as a promising candidate for c-Met inhibition.[5][6] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of c-Met and subsequently suppressing downstream signaling pathways.[5][7] This inhibition has been shown to translate into anti-proliferative, anti-migratory, and anti-invasive effects in various cancer cell lines.[5][8]

Comparative Analysis of c-Met Inhibitors

This section presents a comparative analysis of this compound against other well-characterized c-Met inhibitors. The data is summarized for easy comparison of their potency and cellular effects.

Biochemical and Cellular Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected c-Met inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorAssay TypeTarget/Cell LineIC50Reference
This compound Biochemical (Z'-Lyte)Wild-Type c-Met4.2 µM[4]
Biochemical (Z'-Lyte)M1250T mutant c-Met2.1 µM[4]
Cell-based (MTT)MDA-MB-231 (Breast)8.9 µM[4]
Cell-based (MTT)MCF7 (Breast)1.9 µM[4]
Cell-based (MTT)A-549 (Lung)19.9 µM[4]
Cell-based (MTT)HL-60 (Leukemia)7.4 µM[4]
Cell-based (MTT)HepG2 (Liver)1.82 µM[9]
SU11274 Biochemicalc-Met10 nM[10][11]
Cell-basedH69 (SCLC)3.4 µM[3]
Cell-basedH345 (SCLC)6.5 µM[3]
Cell-basedNSCLC cells0.8 - 4.4 µM[3]
Crizotinib Biochemicalc-Met8 nM[2]
Cell-basedGTL-16 (Gastric)9.7 nM[1]
Cell-basedMDA-MB-231 (Breast)5.16 µM[12]
Cell-basedMCF-7 (Breast)1.5 µM[12]
Tivantinib (ARQ 197) Biochemicalc-MetKi of 355 nM[6]
Cell-basedHT29 (Colon)100 - 300 nM[6]
Cell-basedA549 (Lung)0.38 µM[13]
Cabozantinib (XL184) Biochemicalc-Met1.3 nM[14]
BiochemicalVEGFR20.035 nM[14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for inhibitor validation.

cMet_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P RAS/MAPK RAS/MAPK P->RAS/MAPK PI3K/AKT PI3K/AKT P->PI3K/AKT STAT STAT P->STAT Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival Migration Migration STAT->Migration This compound This compound This compound->c-Met Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

experimental_workflow Start Start Biochemical_Assay Biochemical Kinase Assay (e.g., Z'-Lyte) Start->Biochemical_Assay Cell_Culture Cancer Cell Culture (c-Met dependent lines) Start->Cell_Culture Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis Treatment Treat cells with this compound and control inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-c-Met, total c-Met, downstream targets) Treatment->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating a c-Met inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in the validation of c-Met inhibitors.

Biochemical c-Met Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the c-Met enzyme.

Objective: To determine the in vitro IC50 value of an inhibitor against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) and controls

  • Detection reagent (e.g., ADP-Glo™, Z'-Lyte™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the c-Met enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of an inhibitor on the growth of c-Met dependent cancer cells.

Materials:

  • c-Met dependent cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compound (e.g., this compound) and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[5][15][16]

Western Blot Analysis for c-Met Phosphorylation

This technique is used to detect the levels of phosphorylated c-Met and downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.

Objective: To confirm the inhibition of c-Met phosphorylation and downstream signaling by the test compound in cancer cells.

Materials:

  • c-Met dependent cancer cell line

  • Test compound (e.g., this compound) and controls

  • HGF (to stimulate c-Met phosphorylation)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to a suitable confluency.

  • Serum-starve the cells and then pre-treat with the test compound for a specified time.

  • Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[17][18]

Conclusion

This compound demonstrates significant potential as a selective c-Met inhibitor.[5] Its ability to inhibit both wild-type and a clinically relevant mutant form of c-Met, coupled with its anti-proliferative effects on various cancer cell lines, positions it as a valuable lead compound for further drug development.[4] While direct comparative data with other inhibitors under identical conditions is limited, the available evidence suggests that this compound's potency is within a promising therapeutic range. Further preclinical and in vivo studies are warranted to fully elucidate its efficacy and safety profile for the treatment of c-Met-dependent cancers.

References

Confirming Cellular Target Engagement of Meleagrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of Meleagrin, a natural product with promising anti-cancer and antibacterial properties. This compound has been identified as an inhibitor of both the receptor tyrosine kinase c-Met and the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] This document outlines established biochemical and cellular assays alongside modern biophysical techniques, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their studies.

Executive Summary

Effective drug development hinges on the definitive confirmation that a compound interacts with its intended molecular target within a cellular context. This guide compares traditional methods with label-free target engagement techniques, providing a framework for the validation of this compound's interaction with its targets.

Data Presentation: this compound and Comparator Compound Potency

The following tables summarize the inhibitory concentrations (IC50) of this compound against its targets and various cell lines, alongside data for well-characterized inhibitors of the same targets for comparative analysis.

Table 1: c-Met Inhibition and Cellular Proliferation

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
This compound c-Met PhosphorylationWild-Type c-Met4.2[1]
Cell ProliferationMDA-MB-231 (TNBC)1.9[1]
Cell ProliferationMDA-MB-4688.9[4]
Cell ProliferationBT-4742.7[4]
Cell ProliferationSK-BR-32.9[4]
Cell ProliferationMCF74.94[5]
Cell ProliferationA549 (Lung Cancer)19.9[1][4]
Cell ProliferationHL-60 (Leukemia)7.4[1]
Cell ProliferationHepG2 (Liver Cancer)1.82[5][6]
SU11274 c-Met Kinase Activityc-Met0.01[7][8][9]
Cell ProliferationH69 (SCLC)3.4[7][8]
Cell ProliferationH345 (SCLC)6.5[7][8]
Cell ProliferationNSCLC cell lines0.8 - 4.4[7][8]

Table 2: FabI Inhibition and Antibacterial Activity

CompoundTarget/OrganismIC50 (µM)Reference
This compound E. coli FabI33.2[2][10]
S. aureus FabI40.1[2][10]
Triclosan E. coli FabI2[11][12][13]
P. aeruginosa FabI0.2[3]

Mandatory Visualizations

Signaling Pathway

c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS HGF HGF HGF->c-Met Binds & Activates This compound This compound This compound->c-Met Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

This compound inhibits the c-Met signaling pathway.
Experimental Workflows

CETSA_Workflow start Intact Cells treat Treat with this compound or Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect analyze Analyze Soluble Protein by Western Blot or Mass Spec collect->analyze end Target Engagement Confirmation analyze->end

Cellular Thermal Shift Assay (CETSA) Workflow.

DARTS_Workflow start Cell Lysate treat Treat with this compound or Vehicle start->treat proteolysis Limited Proteolysis (e.g., with Pronase) treat->proteolysis stop_reaction Stop Proteolysis proteolysis->stop_reaction analyze Analyze Protein Fragments by SDS-PAGE and Mass Spec stop_reaction->analyze end Target Identification analyze->end

Drug Affinity Responsive Target Stability (DARTS) Workflow.

Experimental Protocols

Biochemical Assays

1. c-Met Kinase Assay (Z′-Lyte™ Kinase Assay)

This in vitro assay measures the ability of this compound to inhibit the phosphorylation activity of the c-Met kinase domain.

  • Principle: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate by c-Met.

  • Protocol:

    • Reactions are set up in a 384-well plate containing c-Met kinase, a tyrosine peptide substrate, and ATP.

    • This compound or a control inhibitor (e.g., SU11274) is added at various concentrations.

    • The reaction is incubated at room temperature to allow for phosphorylation.

    • A development reagent containing a site-specific protease is added, which cleaves only the non-phosphorylated substrate.

    • The FRET signal is measured using a fluorescence plate reader. A higher FRET signal corresponds to greater inhibition of c-Met.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

2. FabI Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of bacterial FabI.

  • Principle: A spectrophotometric assay that monitors the oxidation of NADH, a cofactor for the FabI-catalyzed reduction of a substrate.

  • Protocol:

    • The reaction is performed in a cuvette or microplate containing purified FabI enzyme, NADH, and a substrate (e.g., crotonyl-CoA).

    • This compound or a control inhibitor (e.g., Triclosan) is added at various concentrations.

    • The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is determined for each this compound concentration to calculate the IC50 value.

Cellular Assays

1. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

2. Western Blot Analysis of c-Met Phosphorylation

This method directly assesses the inhibition of c-Met activation in cellular models.

  • Protocol:

    • Cancer cells (e.g., MDA-MB-231) are treated with different concentrations of this compound for a defined time.[7]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.[7]

    • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The band intensities for p-c-Met are normalized to total c-Met to determine the dose-dependent effect of this compound on c-Met phosphorylation.

Label-Free Target Engagement Methods

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular environment.[14][15][16] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15]

  • Protocol:

    • Treatment: Intact cells are incubated with this compound or a vehicle control.[17]

    • Heating: The cell suspensions are heated to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.[17]

    • Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • Detection: The amount of soluble target protein (c-Met or FabI) remaining at each temperature is quantified by Western blotting or mass spectrometry.[18]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

2. Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets of a small molecule by exploiting the principle that drug binding can protect a protein from proteolysis.[19][20]

  • Protocol:

    • Lysate Preparation: Prepare a cell lysate from the desired cellular model.

    • Treatment: Aliquots of the lysate are incubated with this compound or a vehicle control.

    • Proteolysis: A protease (e.g., pronase) is added to the lysates for a limited time to digest proteins.[11][19]

    • Analysis: The reaction is stopped, and the protein fragments are separated by SDS-PAGE. Protein bands that are protected from digestion in the this compound-treated samples are excised and identified by mass spectrometry.

  • Data Analysis: The identification of c-Met or FabI as a protein that is protected from proteolysis in the presence of this compound provides strong evidence of direct binding.

Comparison of Methods

MethodPrincipleAdvantagesDisadvantages
Biochemical Assays Measures direct effect on purified target protein activity.Highly specific, quantitative.Lacks cellular context (e.g., membrane permeability, off-target effects).
Cellular Assays Measures downstream effects of target engagement in cells.Provides information on cellular efficacy.Indirect measure of target engagement; can be influenced by off-target effects.
CETSA Measures ligand-induced thermal stabilization of the target protein in cells.Confirms direct target binding in a physiological context; label-free.Requires specific antibodies for Western blot detection; can be low-throughput.
DARTS Measures ligand-induced protection of the target protein from proteolysis.Unbiased target identification possible; label-free; does not require compound modification.May not be suitable for all protein-ligand interactions; requires mass spectrometry for unbiased screening.

Conclusion

Confirming the cellular target engagement of this compound is a critical step in its development as a therapeutic agent. This guide provides a comparative overview of robust methodologies to achieve this. While traditional biochemical and cellular assays provide valuable information on the potency and cellular effects of this compound, label-free methods like CETSA and DARTS offer direct evidence of target binding in a more physiologically relevant setting. The choice of method will depend on the specific research question and available resources. A combination of these approaches will provide the most comprehensive validation of this compound's target engagement in cellular models.

References

Meleagrin: A Comparative Analysis of its Efficacy as a FabI Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Meleagrin, a fungal alkaloid, with other known inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, making it a validated target for novel antibacterial agents. This document summarizes key experimental data, details the methodologies used, and visualizes relevant pathways and workflows to offer an objective assessment of this compound's potential in antibacterial drug development.

Data Presentation: Quantitative Comparison of FabI Inhibitors

The following tables summarize the in vitro efficacy of this compound and other well-characterized FabI inhibitors against key bacterial enzymes and strains.

Table 1: In Vitro Inhibition of FabI Enzymes

CompoundTarget EnzymeIC50 (µM)
This compound E. coli FabI33.2[1]
S. aureus FabI40.1[1]
Triclosan E. coli FabI~0.007 (7 pM)[2]
S. aureus FabI-
AFN-1252 S. aureus FabI0.014 (14 nM)[3]
B. pseudomallei FabI0.0096 (9.6 nM)[4]

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compound S. aureus RN422016
E. coli KCTC 192432
Triclosan S. aureus (clinical isolates)0.016 - 2[5]
AFN-1252 S. aureus (diverse clinical isolates)0.002 - 0.12[3]
B. pseudomallei R152.35[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FabI Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FabI by 50% (IC50).

Principle: The enzymatic activity of FabI is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H during the reduction of a substrate like crotonoyl-ACP or crotonoyl-CoA.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well microtiter plate. A typical reaction mixture for S. aureus FabI contains 100 mM sodium ADA buffer (pH 6.5), 4% glycerol, 25 µM crotonoyl-ACP, and 50 µM NADPH.[6] For E. coli FabI, a common mixture includes 100 mM sodium phosphate buffer (pH 7.5), 100 µM NADH, 1 mM dithiothreitol, and 0.4 mM crotonoyl-CoA.[7]

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, Triclosan, AFN-1252) to the wells. A solvent control (e.g., DMSO) should be included.

  • Enzyme Addition: Initiate the reaction by adding a specific concentration of purified FabI enzyme (e.g., approximately 20 nM for S. aureus FabI).[6]

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C or room temperature) for a set period (e.g., 20 minutes).[6][8]

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance-time curve. The percent inhibition for each inhibitor concentration is determined relative to the solvent control. The IC50 value is then calculated by fitting the dose-response data to a sigmoid equation.[1]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method is a common technique where a standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium.

Protocol:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 105 CFU/mL.[9]

  • Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18 to 24 hours.[6][9]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][9] Include a growth control (no inhibitor) and a sterility control (no bacteria).

Visualizations

Bacterial Fatty Acid Synthesis (FASII) Pathway and FabI Inhibition

FASII_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Mechanism Acc Acetyl-CoA Carboxylase Malonyl_ACP Malonyl-ACP Acc->Malonyl_ACP Malonyl-CoA FabH FabH Malonyl_ACP->FabH Condensation Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG FabG Acetoacetyl_ACP->FabG Reduction Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ/FabA Hydroxyacyl_ACP->FabZ Dehydration Enoyl_ACP trans-2-Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (Enoyl-ACP Reductase) Enoyl_ACP->FabI Reduction Acyl_ACP Acyl-ACP (Elongated) FabI->Acyl_ACP Acyl_ACP->FabH Next Cycle Membrane\nLipids Membrane Lipids Acyl_ACP->Membrane\nLipids Biosynthesis This compound This compound This compound->FabI Other_Inhibitors Other FabI Inhibitors Other_Inhibitors->FabI

Caption: Inhibition of the bacterial FASII pathway by targeting the FabI enzyme.

Experimental Workflow for FabI Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Compound_Library Compound Library (e.g., Natural Products) Primary_Screen Primary Screen: FabI Inhibition Assay Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds IC50 < Threshold Decision1 Active? Secondary_Screen Secondary Screen: MIC Assay Hit_Compounds->Secondary_Screen Lead_Compounds Lead Compounds Secondary_Screen->Lead_Compounds Potent Antibacterial Activity Decision2 Effective against whole cells? In_Vivo In Vivo Efficacy & Toxicology Lead_Compounds->In_Vivo Candidate Drug Candidate In_Vivo->Candidate Decision3 Safe & Efficacious in vivo?

Caption: A generalized workflow for the screening and development of novel FabI inhibitors.

Logical Relationship of FabI Inhibition and Antibacterial Action

FabI_Inhibition_Logic cluster_logic Cause and Effect cluster_outcome Observed Effect FabI_Inhibitor FabI Inhibitor (e.g., this compound) FabI_Inhibition Inhibition of FabI Enzyme FabI_Inhibitor->FabI_Inhibition Binds to enzyme FASII_Block Blockage of Fatty Acid Synthesis (FASII) FabI_Inhibition->FASII_Block Halts pathway Membrane_Disruption Disruption of Cell Membrane Synthesis FASII_Block->Membrane_Disruption Depletes lipid precursors Growth_Inhibition Bacterial Growth Inhibition / Cell Death Membrane_Disruption->Growth_Inhibition Compromises cell integrity Antibacterial_Effect Antibacterial Effect Growth_Inhibition->Antibacterial_Effect

Caption: The logical cascade from FabI inhibition to the resulting antibacterial effect.

References

Meleagrin: A Comparative Analysis of its Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of Meleagrin, a fungal alkaloid, against various cancer cell lines. Its performance is compared with established chemotherapeutic agents, supported by experimental data from peer-reviewed studies.

Quantitative Analysis of Anti-Proliferative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and standard chemotherapeutic drugs against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Cell LineCompoundIC50 (µM)Reference
Breast Cancer
MCF-7This compound4.94[1]
Doxorubicin0.95[2]
Cisplatin~10-20[3]
MDA-MB-231This compound1.9 - 8.9[4]
Doxorubicin6.602[5]
Cisplatin~5-15[6]
MDA-468This compound1.9 - 8.9[4]
BT-474This compound1.9 - 8.9[4]
SK BR-3This compound1.9 - 8.9[4]
MCF7-doxThis compound1.9 - 8.9[4]
Colon Cancer
HCT-116This compound5.7[1]
Doxorubicin~0.1-1[7]
Cisplatin~2-10[8]
Hepatocellular Carcinoma
HepG2This compound1.82[1]
Doxorubicin~1-10[9]
Cisplatin~5-25[3]
Lung Cancer
A549This compound19.9[1]
Doxorubicin~0.1-1[7]
Paclitaxel0.00135[10]
Leukemia
HL-60This compound7.4[1]
K562This compound>25[1]
MOLT-4This compound1.8 - 6.7[1]
Cervical Cancer
HeLaDoxorubicin~1-2[9]
Cisplatin~5-80[3]
Glioblastoma
T98GCisplatin~15-20[11]

Experimental Protocols: Determination of IC50 Values

The IC50 values cited in this guide are predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined optimal density (typically 5,000-10,000 cells/well).

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in fresh cell culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) only.

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is carefully removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are corrected by subtracting the absorbance of the blank wells (medium only).

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's anti-proliferative effects.

Experimental_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding in 96-well plate incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Treatment with this compound/Comparator incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 3-4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization incubation3->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: A generalized workflow for determining IC50 values using the MTT assay.

cMet_Signaling_Pathway cluster_pathway This compound's Inhibition of the c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT This compound This compound This compound->inhibition inhibition->cMet Inhibits Phosphorylation Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration STAT->Migration

Caption: this compound inhibits the HGF-induced phosphorylation of the c-Met receptor.

G2M_Arrest_Pathway cluster_pathway This compound-Induced G2/M Cell Cycle Arrest cluster_regulation Cell Cycle Regulation This compound This compound ATM_Chk2 ATM/Chk2 Pathway This compound->ATM_Chk2 Activates p53 p53 ATM_Chk2->p53 Activates Cdc25C Cdc25C ATM_Chk2->Cdc25C Inhibits p21 p21 p53->p21 Induces CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex p21->CyclinB1_Cdk1 Inhibits Cdc25C->CyclinB1_Cdk1 Activates M_Phase M Phase (Mitosis) CyclinB1_Cdk1->M_Phase Drives Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression

Caption: this compound induces G2/M cell cycle arrest through the ATM/Chk2 pathway.

References

Meleagrin: A Potential Challenger to Current c-Met Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapies, the c-Met receptor tyrosine kinase remains a critical focus for drug development due to its role in driving tumor growth, metastasis, and resistance to treatment. While several c-Met inhibitors have gained FDA approval, the search for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of Meleagrin, a naturally derived indole alkaloid, against current c-Met targeted therapies, offering insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an ATP-competitive c-Met inhibitor, has demonstrated promising preclinical activity, positioning it as a potential alternative to existing therapies. This guide presents a comprehensive evaluation of this compound in comparison to the established c-Met inhibitors Crizotinib, Cabozantinib, and Capmatinib. The analysis is based on available experimental data, focusing on inhibitory potency, in vitro efficacy against breast cancer cell lines, and in vivo anti-tumor activity. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation.

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes. However, dysregulation of the HGF/c-Met signaling axis is implicated in the progression of various cancers.[1] Activation of c-Met triggers a cascade of downstream signaling pathways, including RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell proliferation, survival, migration, and invasion.[2] Consequently, inhibiting c-Met is a key strategy in cancer therapy.[3]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2 GRB2 c-Met->GRB2 Activates PI3K PI3K c-Met->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Invasion Invasion Transcription->Invasion HGF HGF HGF->c-Met Binds

Figure 1. Simplified c-Met signaling pathway.

Comparative Analysis of c-Met Inhibitors

This section provides a head-to-head comparison of this compound with Crizotinib, Cabozantinib, and Capmatinib based on their biochemical potency and in vitro efficacy against breast cancer cell lines.

Biochemical Potency: A Quantitative Look at c-Met Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values of the four inhibitors against the c-Met kinase.

Inhibitorc-Met IC50 (nM)Notes
This compound 4200 (wild-type), 2100 (mutant M1250T)[4]Natural product, ATP-competitive.
Crizotinib 11 (cell-based assay)[3]Multi-kinase inhibitor (ALK, ROS1).
Cabozantinib 1.3[3]Multi-kinase inhibitor (VEGFR2, RET, etc.).
Capmatinib 0.13[4][5]Highly selective, ATP-competitive.

Analysis: Capmatinib demonstrates the highest potency against c-Met in cell-free assays, followed by Cabozantinib and Crizotinib. This compound shows a lower potency in comparison. Notably, this compound is reported to be twice as potent against the oncogenic M1250T mutant of c-Met compared to the wild-type enzyme.[4]

In Vitro Efficacy in Breast Cancer Cell Lines
Cell LineMolecular SubtypeThis compound IC50 (µM)[4]Crizotinib IC50 (µM)[6]
MDA-MB-231 Triple-Negative1.85.16
MCF-7 Luminal A8.91.5
SK-BR-3 HER2-Positive4.33.85
MDA-MB-468 Triple-Negative2.5Not Reported
BT-474 Luminal B3.1Not Reported

Analysis: this compound demonstrates potent anti-proliferative activity against a panel of c-Met-dependent breast cancer cell lines, with particularly strong efficacy against the triple-negative MDA-MB-231 and MDA-MB-468 cell lines.[4] Crizotinib also shows activity across different breast cancer subtypes.[6] Cabozantinib has been shown to be effective in preclinical models of triple-negative breast cancer (TNBC), including MDA-MB-231 and HCC70 cells.[7][8] The efficacy of Capmatinib is associated with MET amplification or HGF expression.[9][10]

In Vivo Efficacy: Preclinical Animal Models

This compound has been shown to potently suppress the growth of invasive triple-negative breast tumors in an orthotopic athymic nude mouse model, highlighting its potential for in vivo efficacy.[4]

  • Crizotinib: In vivo studies have shown that Crizotinib can suppress tumor growth in breast cancer xenograft models.[11]

  • Cabozantinib: In vivo studies have demonstrated that Cabozantinib treatment significantly inhibits TNBC tumor growth and metastasis.[7][8]

  • Capmatinib: Capmatinib has shown antitumor efficacy in several mouse xenograft models of cancers with MET amplification or HGF expression.[9][12]

Direct comparison of the in vivo efficacy is challenging due to variations in experimental models and dosing regimens. However, the available data suggests that all four compounds exhibit anti-tumor activity in preclinical models.

Experimental Protocols

To ensure the reproducibility and further evaluation of these c-Met inhibitors, detailed protocols for key experiments are provided below.

c-Met Kinase Assay (Z'-LYTE™ Assay)

Z_LYTE_Assay_Workflow Prepare Reagents Prepare Kinase, Substrate/ATP Mix, and Inhibitor Dilutions Kinase Reaction Incubate Kinase, Substrate/ATP, and Inhibitor Prepare Reagents->Kinase Reaction Development Reaction Add Development Reagent and Incubate Kinase Reaction->Development Reaction Read Plate Measure Fluorescence at 445 nm and 520 nm Development Reaction->Read Plate Data Analysis Calculate Emission Ratio and % Inhibition Read Plate->Data Analysis

Figure 2. Z'-LYTE™ Kinase Assay Workflow.

The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.[13]

  • Reagent Preparation: Prepare a solution of the c-Met kinase, a mixture of the peptide substrate and ATP, and serial dilutions of the test inhibitor (e.g., this compound).

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate/ATP mixture, and the inhibitor. Incubate at room temperature to allow the kinase to phosphorylate the substrate.

  • Development Reaction: Add the Development Reagent, which contains a site-specific protease that cleaves the non-phosphorylated substrate. Incubate to allow for cleavage.

  • Plate Reading: Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the emission ratio (445 nm / 520 nm) and determine the percentage of inhibition based on the ratio in the presence and absence of the inhibitor.

Western Blot for Phosphorylated c-Met

This protocol is used to detect the phosphorylation status of c-Met in cells treated with inhibitors.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution like bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235). Also, probe a separate blot with an antibody for total c-Met as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration and Invasion Assays

These assays assess the effect of inhibitors on the migratory and invasive potential of cancer cells, often induced by HGF.

  • Cell Seeding: Seed cancer cells in the upper chamber of a Transwell insert (for invasion assays, the insert is coated with a basement membrane matrix like Matrigel). The lower chamber contains media with HGF as a chemoattractant and the test inhibitor.

  • Incubation: Incubate the plate to allow cells to migrate or invade through the pores of the insert towards the chemoattractant.

  • Cell Removal: Remove the non-migrated/invaded cells from the top surface of the insert.

  • Staining and Quantification: Fix and stain the cells that have migrated/invaded to the bottom surface of the insert. Count the number of stained cells in several microscopic fields to quantify migration or invasion.

Orthotopic Athymic Nude Mouse Model of Breast Cancer

This in vivo model is used to evaluate the anti-tumor efficacy of c-Met inhibitors in a more physiologically relevant setting.[2][4]

  • Cell Preparation: Prepare a suspension of human breast cancer cells (e.g., MDA-MB-231) in a suitable medium.

  • Orthotopic Injection: Anesthetize female athymic nude mice and surgically inject the cancer cells into the mammary fat pad.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

  • Treatment: Once tumors reach a specific size, randomize the mice into treatment groups and administer the test compound (e.g., this compound) or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This compound presents a compelling profile as a novel c-Met inhibitor. While its biochemical potency is lower than that of the approved drugs, its efficacy against aggressive triple-negative breast cancer cell lines and its in vivo anti-tumor activity warrant further investigation. The provided data and experimental protocols offer a solid foundation for researchers to build upon in the evaluation of this compound and other novel c-Met inhibitors. Future studies should focus on direct, side-by-side comparisons of this compound with approved inhibitors under identical experimental conditions, including a broader range of cancer cell lines and more extensive in vivo models. Additionally, exploring the safety profile and pharmacokinetic properties of this compound will be crucial for its potential translation into a clinical candidate. The continued exploration of natural products like this compound may unveil new avenues for the development of more effective and safer c-Met targeted therapies.

References

Validating the Off-Target Effects of Meleagrin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical compound Meleagrin with established inhibitors, focusing on its on-target efficacy and potential off-target liabilities. The information presented is intended to assist researchers in evaluating the therapeutic potential and safety profile of this compound for further development.

Executive Summary

This compound, a fungal alkaloid, has demonstrated potent inhibitory activity against two distinct molecular targets: the receptor tyrosine kinase c-Met, a key driver in various cancers, and the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a validated target for antibacterial agents. This dual activity positions this compound as a potential candidate for both anticancer and antimicrobial therapies. However, a thorough evaluation of its off-target effects is crucial for preclinical validation. This guide compares this compound's performance against the c-Met inhibitors SU11274 and Crizotinib, and the FabI inhibitor Triclosan, providing available data on their respective on-target and off-target activities.

Data Presentation

On-Target Activity: c-Met Inhibition
CompoundTargetAssay TypeIC50 (μM)Cell Line/SystemReference
This compound c-Met (wild-type)Z'-Lyte Kinase Assay4.2Biochemical[1]
c-Met (M1250T mutant)Z'-Lyte Kinase Assay2.1Biochemical[1]
SU11274 c-MetCell-free assay0.01Biochemical[2]
HGF-induced cell proliferationCell-based1-1.5Various[2]
Crizotinib c-MetBiochemical assay0.005-0.025Biochemical[3]
On-Target Activity: FabI Inhibition
CompoundTargetOrganismMIC (μg/mL)Reference
This compound FabIStaphylococcus aureusNot explicitly stated, but inhibits fatty acid biosynthesis[4]
Triclosan FabIStaphylococcus aureus (sensitive)0.016[5]
Staphylococcus aureus (resistant)1 - 2[5]
Escherichia coli (reference strains)0.5 - 1[6]
Escherichia coli (clinical isolates)up to 64[6]
Off-Target Effects and Cytotoxicity
CompoundOff-Target/Cell LineAssay TypeIC50/EffectReference
This compound c-Met independent (T-47D)Antiproliferative> 40 μM[1]
Non-tumorigenic (MCF-10A)CytotoxicityMinimal[1]
MDA-MB-231LDH Release2.5% at 25 μM, 9.4% at 50 μM[1]
HL-60 (Leukemia)Cytotoxicity7.4 μM[1]
A-549 (Lung Cancer)Cytotoxicity19.9 μM[1]
SU11274 Flk, FGFR-1, c-src, PDGFbR, EGFRKinase activity>50-500 fold selective for c-Met[2]
Crizotinib Broad Kinome PanelKINOMEscanInhibits multiple kinases (see original data for full panel)[3]
VariousClinical observationHepatotoxicity, visual disturbances, ILD[3][7]
Triclosan Human gingival epithelial cellsCytotoxicity (NR assay)0.05-0.06 mM (24h)[8]
Human dermal fibroblasts (BJ)Cytotoxicity (MTT assay)28.44 μg/mL[9]
Rat cardiomyoblasts (H9c2)Cytotoxicity (MTT assay)25.36 μg/mL[9]
Mammalian mitochondriaVariousDepolarization, uncoupling of respiration[10]

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (Z'-Lyte Assay)

This assay quantifies the inhibition of c-Met kinase activity by measuring the extent of phosphorylation of a synthetic peptide substrate.

  • Reaction Setup : In a 384-well plate, combine the c-Met enzyme, a fluorescently labeled peptide substrate, and the test compound (e.g., this compound) at various concentrations.

  • ATP Addition : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Development : Add a development reagent containing a site-specific protease that cleaves only the non-phosphorylated peptide.

  • Detection : Measure the fluorescence resonance energy transfer (FRET) signal. Phosphorylation of the substrate protects it from cleavage, resulting in a high FRET signal. The IC50 value is calculated from the dose-response curve of the inhibitor.

Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay

This assay measures the inhibition of FabI enzymatic activity by monitoring the oxidation of NADH.

  • Reaction Mixture : Prepare a reaction mixture containing the purified FabI enzyme, the substrate (e.g., crotonoyl-ACP or crotonoyl-CoA), and the test compound in a suitable buffer.

  • Initiation : Start the reaction by adding NADH.

  • Monitoring : Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis : Calculate the initial reaction velocities at different inhibitor concentrations to determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Mandatory Visualization

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion This compound This compound This compound->cMet

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

FabI_Pathway Acetyl_CoA Acetyl-CoA Condensation Condensation (FabH/FabB/FabF) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabA/FabZ) Reduction1->Dehydration Reduction2 Reduction (FabI) Dehydration->Reduction2 Fatty_Acids Fatty Acids Reduction2->Fatty_Acids This compound This compound This compound->Reduction2

Caption: Bacterial fatty acid synthesis pathway highlighting the role of FabI inhibited by this compound.

Off_Target_Workflow Compound Test Compound (e.g., this compound) Kinome_Scan Kinome-wide Screening Compound->Kinome_Scan Cell_Based_Assays Cell-based Cytotoxicity Assays Compound->Cell_Based_Assays Identify_Off_Targets Identify Off-Targets Kinome_Scan->Identify_Off_Targets Assess_Therapeutic_Index Assess Therapeutic Index Cell_Based_Assays->Assess_Therapeutic_Index In_Vivo_Tox In Vivo Toxicity Studies Safety_Profile Determine Safety Profile In_Vivo_Tox->Safety_Profile Identify_Off_Targets->In_Vivo_Tox Assess_Therapeutic_Index->In_Vivo_Tox

Caption: Experimental workflow for validating the off-target effects of a preclinical compound.

Discussion and Conclusion

This compound demonstrates promising dual-target activity against c-Met and bacterial FabI. Its inhibitory potency against a mutant form of c-Met suggests it may overcome certain forms of drug resistance.[1] Furthermore, this compound exhibits selectivity for c-Met-dependent cancer cells over c-Met-independent and non-tumorigenic cell lines, indicating a potential therapeutic window.[1]

However, a comprehensive understanding of this compound's off-target profile is still developing. While it shows lower cytotoxicity against non-cancerous cells compared to some cancer cell lines, its broader off-target effects, particularly against a wide panel of human kinases, have not been extensively reported in publicly available literature. The established c-Met inhibitor Crizotinib, for instance, is known to inhibit multiple kinases, which contributes to its clinical efficacy but also to its side-effect profile.[3] A direct comparison of this compound's kinome-wide selectivity with that of Crizotinib and the highly selective inhibitor SU11274 would be invaluable for predicting its potential for off-target toxicities.

In the context of its antibacterial activity, a direct comparison of this compound's MIC values against various bacterial strains with those of Triclosan is needed. Triclosan is known to have off-target effects on mammalian cells, including mitochondrial toxicity.[10] Investigating whether this compound shares these liabilities is a critical step in its preclinical evaluation as a potential antimicrobial agent.

A noteworthy finding is that an analog of this compound, oxaline, has been reported to disrupt tubulin polymerization. This raises the possibility of a similar off-target effect for this compound itself, which warrants further investigation through dedicated tubulin polymerization assays.

References

Safety Operating Guide

Proper Disposal of Meleagrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of Meleagrin, a fungal secondary metabolite with known antibiotic and antitumor properties.

Key Data on this compound

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₂₃N₅O₄PubChem[3][4]
Molecular Weight 433.5 g/mol PubChem[3][4]
Appearance Pale-yellow crystalMDPI[5]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.Bioaustralis Fine Chemicals[1]

Experimental Protocols for Safe Disposal

The following step-by-step protocols should be followed for the safe handling and disposal of this compound and any contaminated materials.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

Disposal of Pure this compound Compound
  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container: The waste container must be robust, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration is the preferred method for cytotoxic compounds.

Disposal of Contaminated Materials

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Labware: Glassware, pipette tips, and other disposable lab items.

  • Consumables: Weighing boats, contaminated paper towels, and bench protectors.

  • Personal Protective Equipment (PPE): Used gloves, lab coats, and other protective gear.

Procedure:

  • Collection: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Hazardous Waste," "Cytotoxic," and "this compound Contaminated Material."

  • Disposal: The container should be sealed and disposed of through a certified hazardous waste disposal service, following the same protocol as for the pure compound.

Disposal of this compound Solutions
  • Aqueous Solutions: Due to its poor water solubility, large volumes of aqueous solutions are unlikely.[1] Small quantities of dilute aqueous solutions should not be disposed of down the drain. They should be collected in a labeled hazardous waste container for chemical waste.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol, methanol) must be collected in a designated, labeled container for flammable liquid waste.[1] Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Meleagrin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Solvent Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Hazardous Waste Disposal (Incineration) storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meleagrin
Reactant of Route 2
Meleagrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.